2-Amino-6-ethoxybenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYJWFGMEBETBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19772 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024481 | |
| Record name | 2-Amino-6-ethoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-6-ethoxybenzothiazole is an off-white powder. (NTP, 1992) | |
| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19772 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19772 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
94-45-1 | |
| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19772 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Amino-6-ethoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amino-6-ethoxybenzothiazole, 2- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-ethoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxybenzothiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINO-6-ETHOXYBENZOTHIAZOLE, 2- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D621HZ191D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
322 to 325 °F (NTP, 1992) | |
| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19772 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
2-Amino-6-ethoxybenzothiazole physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-ethoxybenzothiazole
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its application in further research and development. This guide provides a detailed overview of the core physicochemical characteristics of this compound, an important heterocyclic amine used as a building block in the synthesis of various biologically active compounds.[1]
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for a range of applications, from designing synthetic routes to developing analytical methods and formulating new therapeutic agents.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂OS | [2][3][4] |
| Molecular Weight | 194.25 g/mol | [3][4][5] |
| Melting Point | 161-163 °C | [5] |
| 322 to 325 °F (161.1 to 162.8 °C) | [2] | |
| Boiling Point (Predicted) | 356.1 ± 34.0 °C | [5] |
| Solubility | Less than 1 mg/mL at 73 °F (22.8 °C) | [2] |
| Less than 0.1 g/100 mL at 23 °C | [5] | |
| pKa (Predicted) | 4.75 ± 0.10 | [5] |
| Physical Description | Off-white powder | [2] |
| InChI | InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | [2] |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N | [2] |
Experimental Protocols
General Synthesis of 2-Amino-6-substituted Benzothiazoles
A common method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding substituted aniline with a thiocyanate salt in an acidic medium, followed by cyclization induced by a halogen.[6]
Materials:
-
Substituted aniline (e.g., p-phenetidine for this compound)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Glacial acetic acid
-
Bromine or Sulfuryl chloride
-
Ethanol for recrystallization
Procedure:
-
A solution of the substituted aniline is prepared in glacial acetic acid.
-
To this solution, a solution of potassium thiocyanate in glacial acetic acid is added.
-
The mixture is cooled in an ice bath, and a solution of bromine in glacial acetic acid is added dropwise with constant stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The resulting precipitate is filtered, washed with water, and then neutralized with an appropriate base (e.g., ammonium hydroxide).
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the 2-amino-6-substituted benzothiazole.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of 2-amino-6-substituted benzothiazoles.
Biological Context and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of various compounds with potential biological activity.[1] While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are subjects of interest in medicinal chemistry. Benzothiazole-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, antitumor, and anti-inflammatory agents.[7] Furthermore, derivatives have been explored for their potential to target neurological disorders, suggesting possible interactions with receptors in the central nervous system.[1] The development of novel hydrazone derivatives of 2-amino-6-nitrobenzothiazole has shown promise in the inhibition of monoamine oxidase A and B (MAO-A/MAO-B), enzymes critical in the metabolism of neurotransmitters.[8]
The logical relationship for its application in drug discovery is outlined in the following diagram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound technical grade 94-45-1 [sigmaaldrich.com]
- 5. 94-45-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chemical Identities: A Technical Guide to CAS 94-45-1 and 3-Methyl-4-phenyl-3-buten-2-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical identity, structure, and relevant data for CAS 94-45-1. It also provides a comprehensive overview of 3-Methyl-4-phenyl-3-buten-2-one, a compound often associated with similar nomenclature searches, to ensure clarity and provide valuable data for research and development professionals.
Correct Identification of CAS 94-45-1
Contrary to some database interpretations, CAS number 94-45-1 is assigned to the compound 6-ethoxy-1,3-benzothiazol-2-amine . This heterocyclic amine is a derivative of benzothiazole.
IUPAC Name: 6-ethoxy-1,3-benzothiazol-2-amine[1][2]
Synonyms: 2-Amino-6-ethoxybenzothiazole[3][4]
Chemical Structure:
In-Depth Analysis of 3-Methyl-4-phenyl-3-buten-2-one
The compound that aligns with the descriptive part of the user's query is 3-Methyl-4-phenyl-3-buten-2-one . This alpha,beta-unsaturated ketone has a distinct chemical identity.
CAS Number: 1901-26-4[5][6][7][8][9][10]
IUPAC Name: (3E)-3-methyl-4-phenylbut-3-en-2-one[7]
Synonyms: Benzylidene methyl ethyl ketone, 3-Benzylidene-2-butanone[5][7]
Chemical Structure:
Quantitative Data Summary
The following table summarizes key quantitative data for 3-Methyl-4-phenyl-3-buten-2-one.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O | [6][9][10] |
| Molecular Weight | 160.21 g/mol | [5][6][7] |
| Physical State | Pale yellow crystalline solid | [7][10] |
| Odor | Sweet, fruity, berry, camphor-like | [10][11][12] |
| Melting Point | 37-38 °C | [6] |
| Boiling Point | 269.6 °C at 760 mmHg | [6] |
| Flash Point | 96.3 °C | [6] |
| Density | 0.999 g/cm³ | [6] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [7] |
Experimental Protocols: Synthesis
The primary method for synthesizing 3-Methyl-4-phenyl-3-buten-2-one is the Claisen-Schmidt condensation , which is a type of crossed-aldol condensation. This reaction involves the base- or acid-catalyzed reaction between a ketone (2-butanone) and an aromatic aldehyde (benzaldehyde).
Overall Reaction:
Benzaldehyde + 2-Butanone → 3-Methyl-4-phenyl-3-buten-2-one + H₂O
Detailed Methodology (Acid-Catalyzed):
A general protocol for the acid-catalyzed synthesis is as follows:
-
Reaction Setup: In a suitable reaction vessel, combine 2-butanone and benzaldehyde. The molar ratio of 2-butanone to benzaldehyde is typically in excess to favor the desired product.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, often ranging from room temperature to a gentle heat, for several hours. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is then separated.
-
Purification: The crude product is purified, commonly through distillation or recrystallization from a suitable solvent like ethanol, to yield the final product.
Visualization of Synthesis Workflow
The logical workflow for the synthesis of 3-Methyl-4-phenyl-3-buten-2-one via Claisen-Schmidt condensation can be visualized as follows:
Caption: Synthesis workflow for 3-Methyl-4-phenyl-3-buten-2-one.
References
- 1. 6-ETHOXY-1,3-BENZOTHIAZOL-2-AMINE | CAS 94-45-1 [matrix-fine-chemicals.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Methyl-4-phenyl-3-buten-2-one|lookchem [lookchem.com]
- 7. 3-Methyl-4-phenyl-3-buten-2-one | C11H12O | CID 5370646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-methyl-4-phenyl-3-buten-2-one | 1901-26-4 [chemicalbook.com]
- 9. 3-Buten-2-one, 3-methyl-4-phenyl- [webbook.nist.gov]
- 10. Page loading... [guidechem.com]
- 11. Showing Compound 3-Methyl-4-phenyl-3-buten-2-one (FDB008182) - FooDB [foodb.ca]
- 12. hmdb.ca [hmdb.ca]
Spectroscopic Profile of 2-Amino-6-ethoxybenzothiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 2-Amino-6-ethoxybenzothiazole, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering researchers, scientists, and drug development professionals a core reference for its structural elucidation and characterization.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₁₀N₂OS, and it has a molecular weight of 194.25 g/mol . The compound typically appears as a solid with a melting point in the range of 161-163 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound provide detailed information about its molecular structure. A comprehensive study published in the Journal of Molecular Structure details the experimental and theoretical NMR data for this compound.[1]
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethoxy) | 1.42 | Triplet | 7.0 |
| -CH₂- (ethoxy) | 4.02 | Quartet | 7.0 |
| -NH₂ | 7.10 | Singlet | - |
| H-5 (aromatic) | 6.85 | Doublet of doublets | 8.6, 2.5 |
| H-7 (aromatic) | 7.15 | Doublet | 2.5 |
| H-4 (aromatic) | 7.45 | Doublet | 8.6 |
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (ethoxy) | 14.9 |
| -CH₂- (ethoxy) | 63.8 |
| C-5 | 115.4 |
| C-7 | 105.1 |
| C-4 | 121.5 |
| C-6 | 155.8 |
| C-3a | 143.5 |
| C-7a | 131.2 |
| C-2 (-C=N) | 167.3 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The analysis was conducted using the KBr pellet method.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3440, 3320 | N-H stretching (asymmetric and symmetric) | Strong |
| 3050 | Aromatic C-H stretching | Medium |
| 2975, 2920 | Aliphatic C-H stretching | Medium |
| 1620 | C=N stretching (thiazole ring) | Strong |
| 1580, 1480 | Aromatic C=C stretching | Medium |
| 1240 | C-O-C stretching (asymmetric) | Strong |
| 1045 | C-O-C stretching (symmetric) | Strong |
| 820 | C-H out-of-plane bending (aromatic) | Strong |
Mass Spectrometry (MS)
Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 194 | 100 | [M]⁺ (Molecular ion) |
| 166 | 65 | [M - C₂H₄]⁺ |
| 151 | 40 | [M - C₂H₅O]⁺ |
| 138 | 30 | [M - C₂H₄ - CO]⁺ |
| 124 | 25 | [C₇H₆NS]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts were referenced to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
The FT-IR spectrum was obtained using a Shimadzu IRTracer-100 spectrophotometer. The sample was prepared as a KBr pellet, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum was recorded on a JEOL GCmate II mass spectrometer using the electron ionization (EI) method with an ionization energy of 70 eV.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
An In-depth Technical Guide on the Solubility of 6-ethoxy-1,3-benzothiazol-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-ethoxy-1,3-benzothiazol-2-amine, a key intermediate in the synthesis of various biologically active compounds. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature, this document outlines the expected solubility profile based on the general properties of benzothiazole derivatives. Furthermore, it details a standardized experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data for their specific applications.
Core Physicochemical Properties and Estimated Solubility
6-ethoxy-1,3-benzothiazol-2-amine is a heterocyclic aromatic amine. Its structure, featuring a benzothiazole core, an ethoxy group at the 6-position, and an amino group at the 2-position, governs its physicochemical properties, including its solubility. The aromatic benzothiazole ring system contributes to its hydrophobicity, while the amino and ethoxy groups can participate in hydrogen bonding, influencing its interaction with various solvents.
Generally, benzothiazole derivatives exhibit poor solubility in aqueous solutions but are soluble in common organic solvents. The solubility is expected to vary depending on the polarity, hydrogen bonding capacity, and dielectric constant of the solvent.
Table 1: Estimated Solubility Profile of 6-ethoxy-1,3-benzothiazol-2-amine in Common Organic Solvents
| Solvent Class | Solvent | Estimated Solubility | Rationale |
| Alcohols | Methanol | Soluble | The polar hydroxyl group of methanol can effectively solvate the amine and ethoxy groups of the solute through hydrogen bonding. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding. | |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, facilitating the dissolution of the compound. |
| Esters | Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar solvent with some hydrogen bond accepting capability. |
| Ethers | Diethyl Ether | Sparingly Soluble | Diethyl ether is a nonpolar solvent with limited ability to interact with the polar functional groups of the solute. |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Toluene is a nonpolar solvent, and solubility is likely to be limited due to the polar nature of the solute's functional groups. |
| Halogenated Hydrocarbons | Chloroform | Soluble | Chloroform is a moderately polar solvent that can act as a hydrogen bond donor, which may enhance solubility. |
| Amides | Dimethylformamide (DMF) | Freely Soluble | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a highly polar aprotic solvent and an excellent solvent for many organic compounds. |
Note: The solubility classifications (Freely Soluble, Soluble, Moderately Soluble, Sparingly Soluble) are qualitative estimations based on the general behavior of structurally similar compounds. Experimental verification is crucial for obtaining precise quantitative data.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent. This protocol provides a detailed methodology for its application to 6-ethoxy-1,3-benzothiazol-2-amine.
Objective: To determine the saturation concentration of 6-ethoxy-1,3-benzothiazol-2-amine in various organic solvents at a controlled temperature.
Materials:
-
6-ethoxy-1,3-benzothiazol-2-amine (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 6-ethoxy-1,3-benzothiazol-2-amine to a series of glass vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of 6-ethoxy-1,3-benzothiazol-2-amine of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation:
-
Calculate the solubility of 6-ethoxy-1,3-benzothiazol-2-amine in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or g/L.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of 6-ethoxy-1,3-benzothiazol-2-amine.
2-Amino-6-ethoxybenzothiazole molecular weight and formula
An in-depth analysis of 2-Amino-6-ethoxybenzothiazole reveals a compound with significant applications in pharmaceutical and agrochemical research. This technical guide provides core molecular information and visual representations of its structural data.
Molecular Data Summary
The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.
| Property | Value |
| Molecular Formula | C9H10N2OS[1][2][3][4][5] |
| Molecular Weight | 194.26 g/mol [1] |
| Monoisotopic Mass | 194.05138412 Da[1] |
Structural and Identifier Information
For unambiguous identification and use in computational models, the following identifiers are provided.
| Identifier Type | Value |
| CAS Number | 94-45-1[1][2][3] |
| IUPAC Name | 6-ethoxy-1,3-benzothiazol-2-amine[1] |
Logical Relationship of Compound Data
The following diagram illustrates the hierarchical relationship between the compound's name and its associated molecular and structural identifiers.
References
Thermogravimetric Analysis of 2-Amino-6-ethoxybenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Amino-6-ethoxybenzothiazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this document presents a representative analysis based on the thermal behavior of structurally similar aromatic and benzothiazole compounds. It includes a detailed, standardized experimental protocol for TGA, a hypothetical data summary, and a proposed thermal decomposition pathway. The information herein is intended to serve as a practical resource for researchers and professionals engaged in the characterization and development of benzothiazole-based compounds.
Introduction
This compound is a heterocyclic amine derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Understanding its thermal stability is paramount for applications in drug development, formulation, and manufacturing, where it may be subjected to varying temperature conditions. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.[1][2] This guide outlines the theoretical application of TGA to this compound, providing a framework for its analysis.
Experimental Protocols
A detailed and standardized protocol for conducting the thermogravimetric analysis of a solid organic compound like this compound is presented below. This protocol is adapted from established methodologies to ensure reproducibility and accuracy.[3]
2.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of a controlled heating rate is required. The instrument should have a purge gas system to maintain an inert atmosphere.
2.2. Sample Preparation
-
Ensure the this compound sample is in a fine powder form to promote uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[3] The exact mass should be recorded.
2.3. TGA Measurement Parameters
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and remove gaseous decomposition products.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp up the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This heating rate is a common standard that provides a good balance between resolution and experiment time.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
2.4. Data Analysis
The resulting data should be plotted as mass loss percentage versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve). The following parameters should be determined:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the maximum rate of mass loss occurs, identified from the peak of the DTG curve.
-
Percentage Mass Loss: The amount of mass lost during each decomposition step.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
Data Presentation
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value | Unit | Description |
| Sample Mass | 7.5 | mg | Initial mass of the sample. |
| Heating Rate | 10 | °C/min | Rate of temperature increase. |
| Atmosphere | Nitrogen | - | Inert gas environment. |
| Onset Temperature (T_onset) | ~250 | °C | Temperature at which decomposition starts. |
| Peak Temperature (T_peak) | ~350 | °C | Temperature of maximum decomposition rate. |
| Mass Loss (Step 1) | ~75 | % | Corresponds to the primary decomposition. |
| Residual Mass at 600°C | ~25 | % | Remaining char or inorganic residue. |
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.
Caption: General workflow for thermogravimetric analysis.
4.2. Hypothetical Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the cleavage of its weaker bonds. The following diagram presents a plausible, though hypothetical, decomposition pathway. The initial step could involve the cleavage of the ethoxy group, followed by the breakdown of the thiazole ring.
Caption: Hypothetical thermal decomposition pathway.
Conclusion
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While specific experimental data remains to be published, the provided standardized protocol and hypothetical data offer a valuable starting point for researchers. The visualization of the experimental workflow and a plausible decomposition pathway further aids in conceptualizing the thermal behavior of this important pharmaceutical intermediate. Future experimental work is necessary to validate the hypothetical data and elucidate the precise decomposition mechanism.
References
An In-depth Technical Guide on the Crystal Structure of 2-Amino-6-ethoxybenzothiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and experimental aspects of 2-Amino-6-ethoxybenzothiazole and its close structural analog, 2-Amino-6-methoxybenzothiazole. Due to the limited availability of public crystallographic data for this compound, this guide presents the detailed crystal structure of the methoxy analog as a reference, alongside relevant physicochemical properties and synthesis protocols applicable to both compounds. Furthermore, it explores the role of the 2-aminobenzothiazole scaffold in relevant biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 g/mol |
| CAS Number | 94-45-1 |
| Appearance | White to light yellow to light orange powder/crystal |
| Melting Point | 161-163 °C |
| InChI Key | KOYJWFGMEBETBU-UHFFFAOYSA-N |
| SMILES | CCOc1ccc2nc(N)sc2c1 |
Crystal Structure Analysis of 2-Amino-6-methoxybenzothiazole
While a definitive crystal structure for this compound is not publicly available, the crystal structure of its closely related analog, 2-Amino-6-methoxybenzothiazole (CSD Refcode: 882907), provides critical insights into the molecular geometry and packing of this class of compounds.[1] The primary difference lies in the substitution of an ethoxy group with a methoxy group at the 6-position, which is expected to have a minimal impact on the core benzothiazole ring conformation.
The crystallographic data for 2-Amino-6-methoxybenzothiazole is detailed in the following table.
| Parameter | 2-Amino-6-methoxybenzothiazole |
| Chemical Formula | C₈H₈N₂OS |
| Molecular Weight | 180.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | a = 8.89 Å, b = 6.95 Å, c = 13.59 Åα = 90°, β = 104.3°, γ = 90° |
| Volume | 812.2 ų |
| Z | 4 |
| Calculated Density | 1.47 g/cm³ |
Experimental Protocols
The synthesis of 2-aminobenzothiazole derivatives is well-established in the literature. The following protocols provide a generalized methodology for the synthesis and crystallization of compounds such as this compound.
Synthesis of this compound
This synthesis is typically achieved through the oxidative cyclization of a substituted arylthiourea.
Materials:
-
4-ethoxyaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine
-
Glacial Acetic Acid
-
Chloroform or other suitable solvent
Procedure:
-
Formation of the Arylthiourea Intermediate: Dissolve 4-ethoxyaniline in a suitable solvent such as glacial acetic acid. Add potassium thiocyanate to the solution and stir.
-
Oxidative Cyclization: Cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Pour the reaction mixture into water to precipitate the crude product. Filter the solid, wash with water, and then neutralize with a base such as ammonium hydroxide. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
Single-Crystal X-ray Crystallography
The following is a general procedure for obtaining single crystals suitable for X-ray diffraction analysis.
Procedure:
-
Recrystallization for Crystal Growth: Dissolve the purified this compound in a minimal amount of a hot solvent (e.g., ethanol, acetone, or a solvent mixture).
-
Slow Evaporation: Allow the solution to cool slowly to room temperature. The container should be loosely covered to allow for slow evaporation of the solvent over several days.
-
Crystal Mounting: Select a well-formed single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.
Biological Activity and Signaling Pathways
Derivatives of 2-aminobenzothiazole are known for a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][3] In the context of oncology, these compounds have been investigated as inhibitors of various protein kinases.[2]
PI3K/AKT/mTOR Signaling Pathway
One of the key pathways targeted by 2-aminobenzothiazole derivatives is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers.[4] The diagram below illustrates the logical flow of this pathway and indicates the point of inhibition by certain 2-aminobenzothiazole derivatives.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by 2-aminobenzothiazole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The process of developing and evaluating novel 2-aminobenzothiazole derivatives follows a structured workflow, from initial chemical synthesis to biological testing.
References
- 1. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile and Hazards of 2-Amino-6-ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and potential hazards associated with 2-Amino-6-ethoxybenzothiazole. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and effective utilization of this compound. All quantitative data is summarized in tables for clarity, and key experimental methodologies are detailed.
Chemical Identity and Physical Properties
This compound is an off-white powder with the molecular formula C₉H₁₀N₂OS.[1] It is a key intermediate in the synthesis of various biologically active molecules and dyes.[2]
| Property | Value | Source |
| Molecular Weight | 194.25 g/mol | |
| Melting Point | 161-163 °C | [3] |
| Appearance | Off-white powder | [1] |
| Solubility | Insoluble in water | [1] |
| CAS Number | 94-45-1 |
Reactivity Profile
The reactivity of this compound is primarily dictated by the exocyclic amino group and the benzothiazole ring system. The amino group can readily undergo various transformations, making it a versatile building block in organic synthesis.
Acylation
The primary amino group of this compound can be readily acylated to form the corresponding amides. This reaction is fundamental for introducing diverse functional groups.
Experimental Protocol: Acylation of 2-Aminobenzothiazole Derivatives
Note: This is a general protocol for 2-aminobenzothiazoles and can be adapted for the 6-ethoxy derivative.
A solution of the 2-aminobenzothiazole derivative (1.0 equivalent) in a suitable solvent such as dry pyridine or a mixture of pyridine and dichloromethane (1:1) is cooled to 0°C. The desired acyl chloride (1.0-1.2 equivalents) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous acid and brine, followed by drying and concentration of the organic phase. The crude product can be purified by recrystallization or column chromatography.
Caption: Acylation of this compound.
Diazotization and Azo Coupling
The primary aromatic amine functionality of this compound allows for diazotization, followed by coupling reactions to form azo dyes. This is a crucial reaction for the synthesis of various colorants.
Experimental Protocol: Synthesis of Azo Dyes from this compound
A solution of this compound (1 equivalent) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1 equivalent) in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a cooled solution of the coupling component (e.g., a phenol or an aromatic amine) dissolved in a suitable solvent. The pH of the reaction mixture is adjusted as needed to facilitate the coupling reaction. The resulting azo dye precipitates from the solution and can be collected by filtration, washed, and purified by recrystallization.[4][5][6]
Caption: Diazotization and Azo Coupling of this compound.
Condensation Reactions
This compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases and other heterocyclic systems.[7] These reactions are often catalyzed by acids or bases.
Experimental Protocol: Condensation with Aldehydes
Note: This is a general protocol for 2-aminobenzothiazoles and can be adapted for the 6-ethoxy derivative.
A mixture of the 2-aminobenzothiazole derivative (1 equivalent), the aldehyde (1 equivalent), and a catalytic amount of an acid (e.g., acetic acid) or a base in a suitable solvent (e.g., ethanol) is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration and can be purified by recrystallization.
Caption: Condensation of this compound with an aldehyde.
Hazard Profile
Understanding the hazards associated with this compound is crucial for its safe handling in a laboratory or industrial setting.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — Single exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
Precautionary Statements
The following precautionary statements are recommended for handling this compound:[1]
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330 | Rinse mouth. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
-
Oral (rat) LD50: 300 - 2000 mg/kg
-
Dermal (rat or rabbit) LD50: 1000 - 2000 mg/kg
-
Inhalation (rat) LC50 (gases): 2500 - 5000 ppm
-
Inhalation (rat) LC50 (vapors): 10 - 20 mg/L
-
Inhalation (rat) LC50 (dusts and mists): 1 - 5 mg/L
For the closely related 2-Amino-6-methoxybenzothiazole, an intravenous LD50 in mice has been reported as 140 mg/kg.[8]
Fire and Explosion Hazards
Flash point data for this chemical are not available; however, it is probably combustible.[1] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1]
Experimental Workflows
General Synthesis of this compound
A common synthetic route to 2-amino-6-substituted benzothiazoles involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen.
Caption: General synthesis of this compound.
Safe Handling Workflow
A logical workflow should be followed to ensure the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its reactivity, centered on the exocyclic amino group, allows for a wide range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals and dyes. However, it is essential to handle this compound with appropriate safety precautions due to its potential hazards, including acute toxicity, skin and eye irritation, and respiratory irritation. By following the guidelines and protocols outlined in this technical guide, researchers and professionals can safely and effectively utilize this compound in their work.
References
- 1. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. acu.edu.in [acu.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Amino-6-ethoxybenzothiazole Derivatives: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its many variations, 2-amino-6-ethoxybenzothiazole derivatives are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Due to the limited availability of extensive data specifically on 6-ethoxy derivatives, this review incorporates data from closely related 6-substituted analogs to provide a broader context for structure-activity relationships and potential therapeutic applications.
Synthesis of the 2-Aminobenzothiazole Core
The foundational step in the development of these derivatives is the synthesis of the 2-aminobenzothiazole core. A common and effective method is the oxidative cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen.[1][2]
General Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazoles
A solution of the appropriately substituted aniline (e.g., 4-ethoxyaniline) is prepared in a suitable solvent such as chlorobenzene or acetic acid.[3] To this, a stoichiometric amount of an acid, like sulfuric acid, is added, followed by the addition of sodium or potassium thiocyanate. The mixture is heated, typically around 100°C, for several hours.[3] After cooling, a halogen, usually bromine, is added dropwise. The resulting hydrobromide salt is then filtered, washed, and neutralized with a base, such as aqueous ammonia, to yield the 2-amino-6-substituted-benzothiazole product.[4] The crude product is then purified by recrystallization.
Below is a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Figure 1: General workflow for the synthesis and biological evaluation of this compound derivatives.
Anticancer Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of cancer cell lines.[5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6]
PI3K/AKT/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of this pathway, often targeting PI3K or mTOR kinases directly.[6][9]
Figure 2: Simplified signaling pathway of PI3K/AKT/mTOR and the inhibitory action of 2-aminobenzothiazole derivatives.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various 6-substituted 2-aminobenzothiazole derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Derivative Substitution (at position 6) | Cancer Cell Line | IC50 (µM) |
| Methoxy | MCF-7 (Breast) | 7.44 - 9.99 |
| Methoxy | A549 (Lung) | 3.9 - 10.5 |
| Methoxy | HCT-116 (Colon) | 1.8 - 7.2 |
| Nitro | HeLa (Cervical) | 36.1 |
| Nitro | MG63 (Osteosarcoma) | 44.15 |
| Bromo | L1210 (Leukemia) | Not specified |
| Bromo | SNU-1 (Gastric) | Not specified |
Note: Data is compiled from various sources and represents a range of activities for different derivatives within the specified substitution class.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for a further 24-48 hours.[11]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[10]
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is also a key component in compounds exhibiting potent antimicrobial properties against a range of bacteria and fungi.[12][13] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV.[13]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Substitution (at position 6) | Microorganism | MIC (µg/mL) |
| Methoxy | Escherichia coli | >100 |
| Methoxy | Staphylococcus aureus | 50 - 100 |
| Methoxy | Candida albicans | 25 - 50 |
| Nitro | Methicillin-resistant S. aureus (MRSA) | 12.5 - 25 |
| Nitro | Enterococcus faecium (multi-drug resistant) | 6.25 - 12.5 |
Note: Data is compiled from various sources and represents a range of activities for different derivatives within the specified substitution class.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[14][15][16][17]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[14]
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[15]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Anti-inflammatory Activity
Several 2-aminobenzothiazole derivatives have been shown to possess significant anti-inflammatory properties.[18][19][20] A common in vivo model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[21][22][23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Animals are divided into control and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups, while the control group receives the vehicle.[22]
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.[21][23]
-
Paw Volume Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[21]
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Enzyme Inhibition
The 2-aminobenzothiazole scaffold is also found in inhibitors of various enzymes, including tyrosinase, which is involved in melanin biosynthesis.[24][25][26][27][28]
Experimental Protocol: Tyrosinase Inhibition Assay
-
Assay Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.[24]
-
Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-DOPA.[24]
-
Absorbance Measurement: The formation of dopachrome, a colored product, is monitored by measuring the absorbance at approximately 475 nm over time.[24]
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of an uninhibited control.
Conclusion
This compound derivatives and their related 6-substituted analogs represent a versatile and promising class of compounds for drug discovery and development. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation, coupled with their potential to inhibit key enzymes, underscores their therapeutic potential. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore and optimize these compounds for clinical applications. Future research should focus on elucidating the specific structure-activity relationships of 6-ethoxy derivatives to fully harness their therapeutic promise.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. asianpubs.org [asianpubs.org]
- 20. jocpr.com [jocpr.com]
- 21. benchchem.com [benchchem.com]
- 22. inotiv.com [inotiv.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. content.abcam.com [content.abcam.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Benzothiazole Core: A Journey from Serendipitous Discovery to Rational Drug Design and Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Architect of Innovation
In the vast realm of heterocyclic chemistry, few scaffolds have demonstrated the profound versatility and enduring relevance of the benzothiazole core. This deceptively simple fusion of a benzene and a thiazole ring has become a cornerstone in fields as diverse as rubber manufacturing, diagnostics, medicinal chemistry, and advanced materials science. Its journey, from an obscure 19th-century synthesis to its current status as a "privileged structure" in drug discovery, is a compelling narrative of scientific inquiry, industrial necessity, and the power of molecular architecture. This guide aims to provide a comprehensive technical overview of the discovery, history, and synthetic evolution of benzothiazole compounds, offering insights into the causality behind experimental choices and a robust foundation for future innovation.
Part 1: Genesis of a Scaffold - A Historical Perspective
The story of benzothiazole begins not with a flash of insight into its biological potential, but as a footnote in the annals of synthetic organic chemistry.
The Dawn of Benzothiazole: Hofmann's Pioneering Synthesis
In 1879, the eminent German chemist August Wilhelm von Hofmann, known for his extensive work on amines and the synthesis of various aromatic compounds, first reported the synthesis of 2-substituted benzothiazoles.[1] While the primary focus of his work at the time was not the exploration of this new heterocyclic system, his foundational work laid the groundwork for all subsequent investigations. Hofmann's early methods involved the reaction of 2-aminothiophenol with various electrophilic reagents, a strategy that, in its essence, remains a cornerstone of benzothiazole synthesis to this day.[2]
An Industrial Revolution: Benzothiazoles and the Vulcanization of Rubber
For several decades following its discovery, the benzothiazole nucleus remained a subject of academic curiosity. Its transition from a laboratory curiosity to an industrial workhorse was driven by the burgeoning automobile industry and the concurrent demand for more durable and resilient rubber. The vulcanization process, discovered by Charles Goodyear in 1839, was initially a slow and inefficient endeavor.[3][4][5] The early 20th century saw the introduction of organic accelerators, which significantly expedited the sulfur-based cross-linking of rubber polymers. However, early accelerators like aniline were highly toxic.[6]
The breakthrough came in the 1920s with the discovery and commercialization of 2-mercaptobenzothiazole (MBT) as a highly efficient and less toxic vulcanization accelerator.[1][6] This discovery revolutionized the rubber industry, leading to the development of a plethora of benzothiazole-based accelerators that offered a range of curing speeds and properties. This industrial application provided the first large-scale production and widespread use of benzothiazole derivatives, setting the stage for the exploration of their other properties.[6]
Nature's Embrace: The Discovery of Natural Benzothiazoles
While the initial chapters of the benzothiazole story were written in the laboratory and the factory, subsequent discoveries revealed its presence in the natural world. The parent benzothiazole compound was first isolated from the volatiles of American cranberries in 1967.[1] It has since been identified as a flavor component in tea and is produced by various microorganisms.[7][8]
Perhaps the most famous naturally occurring benzothiazole is firefly luciferin, the substrate for the luciferase enzyme responsible for the mesmerizing bioluminescence of fireflies.[9] Isolated in 1949 and its structure elucidated in the early 1960s, firefly luciferin's benzothiazole core is essential for its light-emitting properties.[9] The biosynthesis of luciferin is believed to involve the condensation of cysteine with a benzoquinone derivative, highlighting a natural synthetic pathway to this heterocyclic system.[10] The discovery of luciferin and other natural benzothiazole alkaloids, such as those found in marine sponges, underscored the biological relevance of this scaffold and spurred further investigation into its medicinal potential.[11][12]
Part 2: The Art of Synthesis - Constructing the Benzothiazole Core
The synthetic versatility of the benzothiazole ring system is a key reason for its widespread application. Over the past century and a half, a vast arsenal of synthetic methodologies has been developed, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.
Classical Approaches: The Enduring Legacy of Condensation Chemistry
The most traditional and still widely used method for constructing the benzothiazole ring is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. This approach is valued for its simplicity, readily available starting materials, and the ability to introduce a wide range of substituents at the 2-position.
The general mechanism involves the initial formation of a Schiff base between the amino group of 2-aminothiophenol and the carbonyl group of the aldehyde or ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon, and subsequent oxidation to the aromatic benzothiazole.[13]
Caption: General reaction mechanism for the synthesis of 2-substituted benzothiazoles.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole via Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL).
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., hydrogen peroxide/HCl) to facilitate the reaction.[13]
-
Reaction Execution: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylbenzothiazole.
Named Reactions in Benzothiazole Synthesis
Several classical methods have been named after their developers and represent important milestones in the synthesis of benzothiazoles.
-
Jacobson-Linder Synthesis: This method involves the oxidative cyclization of thioanilides (amides derived from anilines and thioacids) to form 2-substituted benzothiazoles.[5] The reaction is typically carried out using an oxidizing agent like potassium ferricyanide in an alkaline solution. The mechanism is believed to proceed through a radical cyclization pathway.[14]
-
Hugershoff Synthesis: The Hugershoff reaction provides a route to 2-aminobenzothiazoles through the cyclization of N-arylthioureas. This reaction is often facilitated by an oxidizing agent such as bromine or sulfuryl chloride.
Caption: Overview of Jacobson-Linder and Hugershoff syntheses.
Modern Synthetic Methodologies: Efficiency and Sustainability
Modern organic synthesis has brought forth a plethora of innovative methods for constructing the benzothiazole core, often with improved yields, milder reaction conditions, and a focus on green chemistry principles.
-
Catalytic Approaches: The use of transition metal catalysts (e.g., palladium, copper) has enabled the synthesis of benzothiazoles through C-H activation and cross-coupling reactions. These methods offer alternative bond-forming strategies and can tolerate a wider range of functional groups.[15]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of benzothiazole synthesis, often reducing reaction times from hours to minutes and improving yields.[6]
-
Green Chemistry Approaches: In line with the principles of sustainable chemistry, recent research has focused on developing environmentally benign methods for benzothiazole synthesis. This includes the use of water as a solvent, recyclable catalysts, and solvent-free reaction conditions.[13]
| Synthetic Method | Key Features | Typical Yields | Reference |
| Classical Condensation | Readily available starting materials, simple procedure. | 70-95% | [13] |
| Jacobson-Linder Synthesis | Oxidative cyclization of thioanilides. | 60-85% | [5] |
| Microwave-Assisted | Rapid reaction times, often higher yields. | 85-98% | [6] |
| Catalytic C-H Activation | High functional group tolerance, novel bond formation. | 75-90% | [15] |
| Green Synthesis (e.g., in water) | Environmentally friendly, often milder conditions. | 80-95% | [13] |
Part 3: The Benzothiazole Scaffold in Action - A Multitude of Applications
The unique electronic properties and rigid, planar structure of the benzothiazole ring system have made it a valuable component in a wide array of applications.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The benzothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.
-
Anticancer Agents: A significant number of benzothiazole derivatives have demonstrated potent anticancer activity. For example, 2-(4-aminophenyl)benzothiazole and its derivatives have shown selective and potent activity against various cancer cell lines, with some compounds progressing to clinical trials. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways.[16]
-
Antimicrobial Agents: The benzothiazole nucleus is a key component in many compounds with antibacterial and antifungal properties. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[17][18]
-
Neuroprotective Agents: Riluzole, a benzothiazole-containing drug, is used in the treatment of amyotrophic lateral sclerosis (ALS). It is believed to exert its neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels.[9]
Table of Biological Activity for Selected Benzothiazole Derivatives
| Compound Class | Biological Activity | Target/Mechanism of Action | Representative IC50/MIC Values | Reference |
| 2-(4-Aminophenyl)benzothiazoles | Anticancer | Induction of apoptosis, inhibition of tubulin polymerization | IC50: 29.63 - 59.17 µM (HepG2 cells) | [2] |
| Substituted Benzothiazoles | Antibacterial | Inhibition of dihydroorotase | MIC: 25 - 200 µg/mL (E. coli) | [17] |
| Benzothiazole-Thiazolidinone Hybrids | Antibacterial | Multiple targets | MIC: 0.10 - 0.75 mg/mL | [18] |
| Phenylacetamide Benzothiazoles | Anticancer | Antiproliferative | IC50: 3.99 - 33.76 µM (Pancreatic cancer cells) | [1][19] |
Materials Science: From Colorful Dyes to Advanced Electronics
The delocalized π-electron system of the benzothiazole ring imparts it with interesting photophysical properties, making it a valuable component in materials science.
-
Dyes and Pigments: Benzothiazole derivatives are used in the synthesis of a variety of dyes, including the fluorescent dye Thioflavin T, which is widely used in the detection of amyloid plaques associated with Alzheimer's disease.[9]
-
Organic Electronics: The electron-withdrawing nature of the benzothiazole ring makes it a useful building block for n-type organic semiconductors. These materials are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[10][20][21] Benzothiadiazole derivatives, in particular, have shown promise as components in emissive layers for efficient OLEDs.[22]
Caption: Diverse applications of the versatile benzothiazole scaffold.
Part 4: Future Perspectives and Conclusion
The journey of benzothiazole compounds, from Hofmann's initial synthesis to their current multifaceted applications, is a testament to the power of fundamental chemical research and its potential to drive innovation across diverse scientific and industrial landscapes. The ongoing exploration of new synthetic methodologies, particularly those guided by the principles of green chemistry, will undoubtedly lead to more efficient and sustainable routes to this important heterocyclic system.
In medicinal chemistry, the benzothiazole scaffold will continue to be a fertile ground for the discovery of new therapeutic agents, with ongoing research into its potential as an antiviral, anti-inflammatory, and antidiabetic agent, among others. The ability to fine-tune the electronic and steric properties of benzothiazole derivatives through targeted synthesis will be crucial in optimizing their biological activity and selectivity.
In materials science, the demand for novel organic materials with tailored photophysical and electronic properties will continue to drive research into benzothiazole-based compounds for applications in next-generation displays, lighting, and energy conversion technologies.
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. Benzothiazole - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Naturally Occurring Nitrogen–Sulfur Compounds. The Benzothiazole Alkaloids [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzothiazole synthesis [organic-chemistry.org]
- 16. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. nbinno.com [nbinno.com]
- 22. High-contrast mechanochromic benzothiadiazole derivatives based on a triphenylamine or a carbazole unit - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Amino-6-ethoxybenzothiazole from p-phenetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-ethoxybenzothiazole is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active compounds. Its scaffold is found in molecules with a wide range of therapeutic properties, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the readily available starting material, p-phenetidine. The primary method described is the Hugershoff reaction, a reliable and widely used method for the synthesis of 2-aminobenzothiazoles.
Reaction Scheme
The synthesis of this compound from p-phenetidine is achieved through a one-pot reaction involving the in-situ generation of thiocyanogen, which then reacts with p-phenetidine to form a thiourea intermediate that subsequently cyclizes to the desired benzothiazole.
Overall Reaction:
p-Phenetidine + 2 KSCN + Br₂ → this compound
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (per 0.1 mol of p-phenetidine) |
| p-Phenetidine | C₈H₁₁NO | 137.18 | 13.72 g (0.1 mol) |
| Potassium Thiocyanate | KSCN | 97.18 | 19.44 g (0.2 mol) |
| Bromine | Br₂ | 159.81 | 15.98 g (5.1 mL, 0.1 mol) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~150 mL |
| Concentrated Ammonium Hydroxide | NH₄OH | 35.04 | As needed for neutralization |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
| Deionized Water | H₂O | 18.02 | For washing |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-phenetidine (13.72 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (19.44 g, 0.2 mol) in one portion. Stir the mixture at room temperature for 15-20 minutes to ensure uniform suspension.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Bromination: Prepare a solution of bromine (15.98 g, 0.1 mol) in 50 mL of glacial acetic acid. Add this solution dropwise to the cooled and stirred reaction mixture via the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 12-16 hours (overnight).
-
Work-up and Neutralization: Pour the reaction mixture into a beaker containing 500 g of crushed ice. A yellow precipitate will form. Carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (p-phenetidine:KSCN:Br₂) | 1 : 2 : 1 |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow crystalline powder[1] |
| Melting Point | 161-163 °C[1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 7.45 (d, J=2.4 Hz, 1H, H-7), 7.29 (d, J=8.7 Hz, 1H, H-4), 7.18 (s, 2H, -NH₂), 6.80 (dd, J=8.7, 2.5 Hz, 1H, H-5), 3.98 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.32 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 167.5, 154.2, 145.8, 132.1, 121.5, 114.8, 113.9, 105.1, 63.2, 14.6 |
| IR (KBr, cm⁻¹) | 3440, 3280 (-NH₂ stretching), 3050 (Ar-H stretching), 2975, 2920 (C-H stretching), 1620 (C=N stretching), 1510 (C=C stretching), 1230 (C-O stretching) |
| Mass Spectrum (m/z) | 194 (M⁺), 166, 151, 138 |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Hugershoff reaction.
Caption: Proposed mechanism for the Hugershoff synthesis.
References
One-Pot Synthesis of 2-Amino-6-ethoxybenzothiazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of 2-Amino-6-ethoxybenzothiazole, a valuable heterocyclic scaffold in medicinal chemistry and dye synthesis. The described method is a modification of the classical Hugershoff reaction, involving the in-situ formation and subsequent cyclization of a thiourea derivative from 4-ethoxyaniline. This efficient one-pot procedure avoids the isolation of intermediates, thereby saving time and resources. This application note includes a detailed experimental protocol, tabulated reaction parameters and product specifications, and a visual representation of the synthetic workflow.
Introduction
2-Aminobenzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 6-ethoxy substitution on the benzothiazole ring can modulate the lipophilicity and pharmacokinetic profile of potential drug candidates. The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid. This method facilitates the formation of the thiourea intermediate and its subsequent oxidative cyclization in a single reaction vessel.
Applications
This compound serves as a crucial building block in the synthesis of more complex molecules for various applications:
-
Drug Discovery: It is a key intermediate for the development of novel therapeutic agents. The 2-amino group provides a reactive handle for further functionalization to explore structure-activity relationships (SAR) in drug design.
-
Dye Synthesis: The benzothiazole core is a known chromophore, and derivatives of this compound are utilized in the synthesis of specialized dyes.
-
Agrochemicals: The unique chemical properties of the benzothiazole scaffold are leveraged in the creation of new agrochemicals.
One-Pot Synthesis Protocol
This protocol details the one-pot synthesis of this compound from 4-ethoxyaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Ethoxyaniline | Reagent | Sigma-Aldrich |
| Potassium Thiocyanate (KSCN) | ACS Reagent | Fisher Scientific |
| Glacial Acetic Acid | ACS Reagent | VWR |
| Bromine (Br₂) | Reagent | Acros Organics |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous | Alfa Aesar |
| Ammonium Hydroxide (NH₄OH) | Certified ACS | Fisher Scientific |
| Ethanol | 200 Proof | Decon Labs |
| Deionized Water | --- | --- |
| Round-bottom flask | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Dropping funnel | --- | --- |
| Ice bath | --- | --- |
| Buchner funnel and filter paper | --- | --- |
Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-ethoxyaniline (0.1 mol, 13.72 g) in 100 mL of glacial acetic acid.
-
Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (0.22 mol, 21.38 g) in one portion. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. Prepare a solution of bromine (0.11 mol, 5.6 mL, 17.58 g) in 20 mL of glacial acetic acid. Add the bromine solution dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Quenching: To remove any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the orange color of the solution disappears.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with copious amounts of cold water to remove any inorganic salts. Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Reaction Parameters and Product Specifications
| Parameter | Value |
| Reactants | |
| 4-Ethoxyaniline | 0.1 mol |
| Potassium Thiocyanate | 0.22 mol |
| Bromine | 0.11 mol |
| Solvent | |
| Glacial Acetic Acid | 120 mL |
| Reaction Conditions | |
| Temperature | 0-10 °C (Bromination), Room Temp. (Stirring) |
| Reaction Time | 2-3 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| Melting Point | 164-166 °C |
Characterization Data (Typical)
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.45 (d, J=2.4 Hz, 1H), 7.29 (d, J=8.8 Hz, 1H), 7.18 (s, 2H, -NH₂), 6.85 (dd, J=8.8, 2.4 Hz, 1H), 4.01 (q, J=7.0 Hz, 2H), 1.32 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 167.9, 155.1, 146.2, 131.9, 122.1, 114.8, 114.3, 105.2, 63.4, 14.7 |
| FT-IR (KBr, cm⁻¹) | 3420, 3300 (-NH₂ stretching), 1620 (C=N stretching), 1580, 1480 (Aromatic C=C stretching), 1240 (C-O stretching) |
| Mass Spectrometry (ESI-MS) | m/z 195.06 [M+H]⁺ |
Synthetic Workflow
Caption: One-pot synthesis workflow for this compound.
Application Notes and Protocols: Leveraging 2-Amino-6-ethoxybenzothiazole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-6-ethoxybenzothiazole, a versatile heterocyclic building block. The protocols detailed below are based on established methodologies for analogous 2-aminobenzothiazole derivatives and are intended to serve as a foundational guide for the synthesis of novel compounds with potential therapeutic applications.
Introduction
2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects. The 2-amino group and the benzothiazole ring system offer multiple reaction sites for structural modification, making them ideal starting materials for the generation of diverse chemical libraries. The 6-ethoxy substitution can further influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Synthetic Applications
This compound can be utilized in a variety of chemical transformations to construct more complex molecular architectures. Key applications include:
-
Formation of Fused Heterocyclic Systems: The endocyclic nitrogen and the exocyclic amino group are strategically positioned for reactions with bis-electrophilic reagents, leading to the formation of fused heterocyclic compounds.
-
Suzuki Cross-Coupling Reactions: The benzothiazole core can be functionalized, for instance at the 6-position if a bromo-analogue is used as a precursor, via palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents, expanding chemical diversity.
-
Synthesis of Schiff Bases and Hydrazones: The 2-amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which can be further modified or act as intermediates for the synthesis of other derivatives like hydrazones. These moieties are often crucial for biological activity.
-
Acylation and Sulfonylation: The amino group can be acylated or sulfonylated to introduce amide and sulfonamide functionalities, which are common pharmacophores in drug molecules.
Experimental Protocols
The following protocols are representative examples of how this compound can be used in synthesis.
Protocol 1: Synthesis of a 2-(Acylamino)-6-ethoxybenzothiazole Derivative
This protocol describes the acylation of the 2-amino group, a fundamental transformation for creating amide derivatives.
Materials:
-
This compound
-
Acetyl chloride (or other suitable acylating agent)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis of a 2-[(Substituted-benzylidene)amino]-6-ethoxybenzothiazole (Schiff Base)
This protocol outlines the synthesis of a Schiff base through the condensation of the 2-amino group with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the substituted benzaldehyde (1.0 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base.
-
If no precipitate forms, the solvent can be removed under reduced pressure and the residue purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for reactions involving 2-aminobenzothiazole derivatives, which can be expected to be similar for this compound.
| Derivative Type | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acylamino | Acetyl chloride | Pyridine/DCM | 4 | 92 | [1] |
| Sulfonylamino | Sulfonyl chloride | Dichloromethane | - | - | [1] |
| Hydrazone | Hydrazine hydrate | Ethanol | 6 | 62 | [2] |
| Pyrazoline | Chalcone, Hydrazine | Ethanol | 16-21 | - | [3] |
| Aryl-substituted | Aryl boronic acid, Pd(PPh₃)₄ | Toluene/Water | 31 | Moderate to Excellent | [4] |
Note: The yields and reaction times are highly dependent on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow: Synthesis of a 2-(Acylamino)-6-ethoxybenzothiazole
Caption: Workflow for the acylation of this compound.
Signaling Pathway: Inhibition of VEGFR-2 by a Benzothiazole Derivative
Many 2-aminobenzothiazole derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. nveo.org [nveo.org]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Amino-6-ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and comparative data for the quantitative analysis of 2-Amino-6-ethoxybenzothiazole, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection are based on established methods for structurally similar aminothiazole derivatives and provide a strong foundation for developing a validated assay for this compound. Additionally, general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry are outlined, discussing their potential applicability and the necessary considerations for method development.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of analytical methods for the quantification of aminothiazole derivatives. While specific data for this compound is not extensively available in the public domain, the data presented for a novel aminothiazole derivative (21MAT) serves as a reliable reference for expected method performance.[1][2]
Table 1: High-Performance Liquid Chromatography (HPLC) - UV Detection
| Parameter | Method Performance (for a novel aminothiazole derivative) |
| Linearity Range | 2.06 - 20.60 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[1] |
| Accuracy | Within ± 15% of the nominal concentration[1] |
| Precision (%RSD) | < 15%[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but expected to be in the low µg/mL range. |
| Limit of Detection (LOD) | Not explicitly stated, but expected to be in the sub-µg/mL range. |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Method Performance (for a novel aminothiazole derivative in rat plasma) |
| Linearity Range | 1.25 - 1250 ng/mL[1] |
| Correlation Coefficient (R²) | 0.9970[1] |
| Accuracy | 85-115% of the nominal concentration |
| Precision (%RSD) | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 1.22 ng/mL[1] |
| Recovery | Consistent and reproducible across the concentration range |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high and the sample matrix is simple.
A. Principle
The method involves the separation of this compound from other components on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at its maximum absorption wavelength using a UV detector.
B. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (OPA) or Formic acid
-
Water (HPLC grade or Milli-Q)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
C. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
D. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations within the expected linear range (e.g., 2, 5, 10, 15, 20 µg/mL).[1]
E. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 55:45 v/v).[1] The exact ratio should be optimized for the best peak shape and retention time.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution (e.g., around 272 nm for a similar aminothiazole).[1]
F. Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as plasma, urine, and tissue samples at low concentrations.
A. Principle
The analyte is separated from the matrix components by reversed-phase HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.
B. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
C. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source
-
HPLC system with a binary pump
-
Autosampler
-
Column oven
D. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in water.[1]
-
Mobile Phase B: 95:5 (v/v) mixture of Acetonitrile and Methanol.[1]
-
Standard and Sample Preparation: For biological samples, a sample preparation step such as protein precipitation (PPT) or solid-phase extraction (SPE) is required.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. The supernatant is then analyzed.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash with a weak solvent, and elute the analyte with a strong solvent. Evaporate the eluate and reconstitute in the mobile phase.
-
E. LC-MS/MS Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40°C[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. The precursor ion will be [M+H]⁺.
F. Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.
A. Principle
The amino group of this compound is chemically modified (derivatized) to a less polar and more volatile functional group. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.
B. Derivatization
A common derivatization agent for amino groups is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms a stable TBDMS derivative.
C. Protocol Outline
-
Sample Preparation: Extract the analyte from the sample matrix and dry the extract completely.
-
Derivatization: Add the derivatization reagent (e.g., MTBSTFA in a suitable solvent like acetonitrile) to the dried extract. Heat the mixture to ensure complete reaction.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
D. GC-MS Conditions (General)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
E. Logical Relationship for GC-MS Method Development
UV-Visible Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of this compound in pure form or in simple formulations without interfering substances.
A. Principle
The method is based on the measurement of the absorbance of a solution of this compound at its wavelength of maximum absorption (λmax), which is directly proportional to its concentration (Beer-Lambert Law).
B. Protocol Outline
-
Solvent Selection: Choose a solvent in which the analyte is soluble and stable, and which is transparent in the UV region of interest (e.g., ethanol or methanol).
-
Determination of λmax: Prepare a dilute solution of this compound and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the sample with an unknown concentration and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
C. Experimental Workflow
References
Application Note and Protocol for the HPLC Analysis of 2-Amino-6-ethoxybenzothiazole
This document provides a detailed protocol for the quantitative analysis of 2-Amino-6-ethoxybenzothiazole using High-Performance Liquid Chromatography (HPLC). The described method is applicable for the determination of purity, pharmacokinetic studies, and quality control of this compound in various sample matrices.
Introduction
This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various biologically active compounds. Accurate and reliable analytical methods are crucial for its characterization and quantification in research, development, and manufacturing settings. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and robustness. This protocol outlines a reverse-phase HPLC method for the effective separation and analysis of this compound.[1]
Experimental Protocol
This protocol is based on a reverse-phase HPLC method.[1]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1 reverse-phase column.[1] (Alternative C18 columns can also be evaluated).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
2. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent C18, e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid[1] |
| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water with 0.1% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically in the range of 254-320 nm) |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add phosphoric acid to a final concentration of 0.1%. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products or biological samples, an appropriate extraction or dilution procedure will be required.
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the standard solution multiple times (e.g., n=5) and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank (mobile phase), standard solutions, and sample solutions in a defined sequence.
-
Record the chromatograms and integrate the peak areas.
6. Data Analysis
The concentration of this compound in the samples can be calculated using the following formula:
Concentration of Analyte = (Area of Analyte in Sample / Area of Analyte in Standard) * Concentration of Standard
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| Blank | - | - | - |
| Standard 1 | tR1 | A1 | C1 |
| Standard 2 | tR2 | A2 | C2 |
| Sample 1 | tS1 | AS1 | CS1 |
| Sample 2 | tS2 | AS2 | CS2 |
Note: This table should be populated with the actual experimental data.
Method Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Disclaimer: This protocol provides a general guideline. Method optimization and validation are essential to ensure its suitability for a specific application. For mass spectrometry compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.[1]
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Amino-6-ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-Amino-6-ethoxybenzothiazole. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities.
Introduction
Schiff bases are a class of organic compounds characterized by the presence of an azomethine (-C=N-) group. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. Benzothiazole-containing Schiff bases are of particular importance as the benzothiazole moiety is a key pharmacophore found in numerous biologically active compounds. The incorporation of an ethoxy group at the 6-position of the 2-aminobenzothiazole scaffold can modulate the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their therapeutic efficacy.
This document outlines the synthesis of various Schiff bases starting from this compound and provides insights into their potential applications as anticancer, antimicrobial, and anticonvulsant agents.
Synthesis of Schiff Bases from this compound
The general synthetic route involves the condensation reaction between this compound and various substituted benzaldehydes in an appropriate solvent, often with a catalytic amount of acid.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocol: General Procedure
To a solution of this compound (0.005 mol) in a minimum amount of ethanol, a solution of the respective substituted benzaldehyde (0.005 mol) in a minimum amount of ethanol is added. A few drops of glacial acetic acid can be added as a catalyst. The reaction mixture is then refluxed for a duration ranging from 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[1]
Characterization Data
The synthesized Schiff bases can be characterized by various spectroscopic techniques and physical methods. Below is a summary of characterization data for representative compounds.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Schiff Bases
| Compound ID | R-Group (Substituent on Benzaldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) ν(C=N) | ¹H NMR (DMSO-d₆, δ ppm) Azomethine Proton (-N=CH) | LC-MS (m/z) [M+H]⁺ |
| SP1 | 4-OCH₃ | C₁₇H₁₆N₂O₂S | 60 | 220 | 1639 | 8.42 (s, 1H) | 313.33 |
| SP2 | 3-OH | C₁₆H₁₄N₂O₂S | 35 | 198 | 1645 | 8.34 (s, 1H) | 299.19 |
| SP3 | 4-Cl | C₁₆H₁₃ClN₂OS | 40 | 218 | 1641 | 8.59 (s, 1H) | 317.08 |
| SP4 | 4-F | C₁₆H₁₃FN₂OS | 52.6 | 205 | 1643 | 8.44 (s, 1H) | 301.35 |
| SP5 | 3,4,5-(OCH₃)₃ | C₁₉H₂₀N₂O₄S | 33 | 215 | 1645 | 8.28 (s, 1H) | 373.43 |
Data compiled from Saipriya et al., Indian Journal of Pharmaceutical Education and Research, 2018.[2]
Applications in Drug Development
Schiff bases derived from 2-aminobenzothiazole are recognized for their broad spectrum of biological activities. The following sections detail the potential applications of Schiff bases synthesized from this compound.
Anticancer Activity
Several Schiff bases derived from this compound have demonstrated promising in-vitro antiproliferative activity against human cancer cell lines.
-
HeLa (cervical cancer) cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The synthesized Schiff bases are dissolved in DMSO to prepare stock solutions and then diluted with media to achieve various concentrations.
-
The cells are treated with different concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The formazan crystals formed are dissolved by adding 100 µL of DMSO to each well.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (concentration required to inhibit 50% of cell growth) is determined.[2]
Table 2: In-vitro Anticancer Activity of Selected Schiff Bases against HeLa Cell Line
| Compound ID | R-Group | IC₅₀ (µg/mL) |
| SP1 | 4-OCH₃ | > 50 |
| SP2 | 3-OH | 23.45 |
| SP3 | 4-Cl | 35.12 |
| SP4 | 4-F | 29.48 |
| Cisplatin (Standard) | - | 17.2 |
Data compiled from Saipriya et al., Indian Journal of Pharmaceutical Education and Research, 2018.[2]
The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[3] Some of the key signaling pathways that may be targeted include:
-
Tyrosine Kinase Inhibition: These compounds can act as inhibitors of tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and growth.[3]
-
MAPK Pathway Activation: Some 2-aminobenzothiazole derivatives have been shown to activate the JNK and p38 MAPK pathways, which can lead to apoptosis (programmed cell death) in cancer cells.[3]
References
The Emerging Role of 2-Amino-6-ethoxybenzothiazole Scaffolds in Oncology Drug Discovery
For Immediate Release:
The heterocyclic compound 2-amino-6-ethoxybenzothiazole is gaining recognition as a promising scaffold in the design and synthesis of novel anticancer agents. While direct research on this specific ethoxy derivative is nascent, extensive studies on analogous 2-amino-6-alkoxybenzothiazoles have revealed significant potential in targeting key cancer signaling pathways and inhibiting tumor cell proliferation. This document provides an overview of the application of this chemical motif in anticancer drug design, including quantitative data on related compounds, detailed experimental protocols, and visualizations of the pertinent biological pathways.
Application Notes
The 2-aminobenzothiazole core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The introduction of an alkoxy group, such as ethoxy or the closely related methoxy group, at the 6-position of the benzothiazole ring has been shown to modulate the compound's pharmacokinetic and pharmacodynamic properties.[1] Studies on 6-methoxy-2-aminobenzothiazole derivatives have demonstrated that this substitution can enhance anticancer activity. For instance, a derivative containing a 1,3,4-oxadiazole moiety linked to a 6-methoxy-2-aminobenzothiazole nucleus exhibited significant antiproliferative effects against rat glioma and human lung adenocarcinoma cell lines.[1]
The primary mechanism of action for many 2-aminobenzothiazole derivatives involves the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation.[1][2] These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and kinases within the PI3K/Akt/mTOR signaling cascade.[2][3] By blocking the ATP-binding sites of these enzymes, these compounds can halt downstream signaling, leading to cell cycle arrest and apoptosis.[2][4]
Quantitative Data on Anticancer Activity of 2-Amino-6-substituted Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various 2-amino-6-substituted benzothiazole derivatives against several human cancer cell lines. It is important to note the absence of specific data for the 6-ethoxy derivative in the current literature; the data presented here for other 6-substituted analogs serves as a valuable reference for its potential efficacy.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzothiazole derivative with 1,3,4-oxadiazole and 6-methoxy substitution | C6 (Rat Glioma) | 4.63 ± 0.85 | [1] |
| 2-Aminobenzothiazole derivative with 1,3,4-oxadiazole and 6-methoxy substitution | A549 (Lung) | 39.33 ± 4.04 | [1] |
| 2-Aminobenzothiazole derivative 13 (EGFR inhibitor) | HCT116 (Colon) | 6.43 ± 0.72 | [1] |
| 2-Aminobenzothiazole derivative 13 (EGFR inhibitor) | A549 (Lung) | 9.62 ± 1.14 | [1] |
| 2-Aminobenzothiazole derivative 13 (EGFR inhibitor) | A375 (Melanoma) | 8.07 ± 1.36 | [1] |
| 2-Aminobenzothiazole-piperazine derivative OMS5 | A549 (Lung) | 22.13 - 61.03 | [3] |
| 2-Aminobenzothiazole-piperazine derivative OMS14 | MCF-7 (Breast) | 22.13 - 61.03 | [3] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 (µg/mL) | [5] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 (µg/mL) | [5] |
| Hydroxamic acid derivative of a 6-methoxybenzothiazole scaffold | Various | 1.28 (avg µg/mL) | [5] |
Experimental Protocols
General Synthesis of 2-Amino-6-alkoxybenzothiazoles
A common method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogen.[6]
Materials:
-
4-Ethoxyaniline (or other 4-alkoxyaniline)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Bromine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 4-ethoxyaniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the crude product, wash with water, and then recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[7]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by 2-aminobenzothiazole derivatives and a general workflow for their synthesis and anticancer evaluation.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of 2-Amino-6-ethoxybenzothiazole in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 2-Amino-6-ethoxybenzothiazole as a key precursor. The information is intended for researchers in the fields of materials science, organic chemistry, and drug development who are interested in the synthesis and application of novel chromophores.
Introduction
This compound is a heterocyclic amine that serves as a valuable diazo component in the synthesis of a variety of azo dyes. These dyes are of significant interest due to their applications as disperse dyes for synthetic fibers like polyester, exhibiting good dyeing properties and fastness.[1] The ethoxy group at the 6-position of the benzothiazole ring can influence the electronic properties and, consequently, the color and fastness of the resulting dyes. The general synthesis route involves the diazotization of this compound followed by a coupling reaction with a suitable coupling agent.[2][3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for various azo dyes synthesized from benzothiazole derivatives, providing a comparative overview of their spectral properties.
| Diazo Component | Coupling Component | Solvent | λmax (nm) | Yield (%) | Reference |
| This compound | 4-Chloro-3,5-dimethylphenol | Not Specified | 280 (dye), 300 (Fe(III) complex) | Not Specified | [5] |
| This compound | Various coupling compounds | Various solvents | Bathochromic shift with increasing solvent polarity | Not Specified | [2] |
| Substituted 2-aminobenzothiazole | 4-hydroxy coumarin | Not Specified | Not Specified | Not Specified | [3] |
| 2-Aminobenzothiazole derivative | Heterocyclic coupling compounds | Six different solvents | Varies with solvent | Not Specified | [6] |
| 2-Amino-4-phenylthiazole derivatives | Pyridone | Various solvents | Not Specified | Up to 95% (exhaustion) | |
| 2-Amino-6-nitro-1,3-benzothiazole | Various aromatic amines and phenols | Methanol | 484 - 530.5 | Not Specified | [7] |
Experimental Protocols
This section details the generalized and specific protocols for the synthesis of azo dyes from this compound.
Protocol 1: General Synthesis of Azo Dyes via Diazotization and Coupling
This protocol outlines the fundamental two-step process for synthesizing azo dyes from this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Coupling agent (e.g., phenol, naphthol, or other aromatic compounds)
-
Sodium hydroxide (NaOH) or Sodium acetate
-
Ice
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
Step 1: Diazotization of this compound
-
Dissolve a specific molar equivalent of this compound in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.[3][4]
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.[3][4]
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.[3]
-
Continue stirring the mixture for an additional 30 minutes to 2 hours at the same temperature to ensure the complete formation of the diazonium salt.[3][7]
Step 2: Coupling Reaction
-
Prepare a solution of the coupling component in an appropriate solvent (e.g., aqueous alkaline solution for phenols).
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold coupling component solution with vigorous stirring.[8]
-
Maintain the pH of the reaction mixture within the optimal range for coupling (typically slightly acidic to neutral, around pH 5-7.5) by adding a solution of sodium hydroxide or sodium acetate.[3][7]
-
Continue stirring the reaction mixture for 2-3 hours at 0-5 °C.[7]
-
Allow the mixture to stand for some time to ensure complete precipitation of the dye.
-
Filter the precipitated dye, wash it thoroughly with cold water, and then with a small amount of cold ethanol.[2]
-
Dry the synthesized dye in an oven at a suitable temperature.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.[7]
Protocol 2: Synthesis of a Specific Azo Dye: (E)-4-((6-ethoxybenzo[d]thiazol-2-yl)diazenyl)-3,5-dimethylphenol
This protocol is a specific application of the general method, adapted from a similar synthesis.[5]
Materials:
-
This compound
-
4-Chloro-3,5-dimethylphenol (as the coupling agent)
-
Sodium nitrite
-
Concentrated Sulfuric Acid
-
Sodium hydroxide
-
Ice
-
Ethanol
Procedure:
Step 1: Diazotization
-
Suspend this compound (1 molar equivalent) in a 50% sulfuric acid solution.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1 molar equivalent) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
Step 2: Coupling
-
Dissolve 4-Chloro-3,5-dimethylphenol (1 molar equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C.
-
Add the diazonium salt solution prepared in Step 1 to the cooled phenol solution dropwise with constant stirring.
-
Stir the reaction mixture for 3 hours at 0-5 °C.
-
Adjust the pH to 7-7.5 with a sodium acetate solution.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the final dye.
Visualizations
Diagram 1: General Synthesis Pathway for Azo Dyes from this compound
Caption: General reaction scheme for azo dye synthesis.
Diagram 2: Experimental Workflow for Azo Dye Synthesis
Caption: Step-by-step workflow for dye synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uomphysics.net [uomphysics.net]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Synthesis and Analysis of Some Azo Dyes Obtained from Benzothiazole by Density Functional Theory [dergipark.org.tr]
- 7. isca.me [isca.me]
- 8. acu.edu.in [acu.edu.in]
Application Notes and Protocols: 2-Amino-6-ethoxybenzothiazole in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 2-Amino-6-ethoxybenzothiazole and its derivatives in the development of novel agrochemicals. The information is based on studies of structurally similar compounds, particularly 2-Amino-6-methoxybenzothiazole derivatives, and outlines their potential as herbicides, fungicides, and insecticides.
Introduction
This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse biological activities. The benzothiazole scaffold is a key component in various pharmaceuticals and has shown significant promise in the agrochemical sector. Derivatives of 2-aminobenzothiazole, particularly those with alkoxy substitutions at the 6-position, have been investigated for their potential to control weeds, fungal pathogens, and insect pests. While specific data on the 6-ethoxy derivative is limited in publicly available research, extensive studies on the closely related 6-methoxy analogue provide a strong basis for its potential applications and a roadmap for its development.
Potential Agrochemical Applications
The substitution at the 6-position of the benzothiazole ring with an alkoxy group, such as ethoxy, is anticipated to confer a range of desirable properties for agrochemical use, including enhanced efficacy and favorable physicochemical characteristics for formulation and uptake by target organisms.
Herbicidal Activity
Derivatives of 6-alkoxybenzothiazol-2-one have been identified as promising lead scaffolds for new herbicides.[1][2] These compounds have demonstrated potent activity against both broadleaf and grass weeds.
Mechanism of Action (Hypothesized): While the exact mechanism for many novel herbicides is still under investigation, some benzothiazole-based herbicides are known to inhibit specific enzymes in plants. For instance, some may act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway, leading to bleaching symptoms in treated weeds.[3]
Fungicidal Activity
Derivatives of 2-amino-6-methoxybenzothiazole have shown efficacy against a variety of fungal pathogens.[4] These compounds can be developed into fungicides for the protection of crops and the preservation of materials like wet-blue bovine hides.[4]
Mechanism of Action (Hypothesized): The antifungal action of benzothiazole derivatives may involve the disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with metabolic pathways. Some studies on related compounds suggest that they may target enzymes like cytochrome P450-dependent lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.
Insecticidal Activity
While direct evidence for the insecticidal activity of this compound is not prominent, the broader class of benzothiazole derivatives has been explored for activity against various insect pests.[5][6] The development of insecticidal compounds from this scaffold often involves the synthesis of more complex derivatives.
Mechanism of Action (Hypothesized): The insecticidal mechanism of benzothiazole derivatives could involve targeting the insect's nervous system, for example, by acting on receptors like the nicotinic acetylcholine receptor, or by inhibiting critical enzymes such as those in the mitochondrial electron transport chain.[7]
Data Presentation
The following tables summarize quantitative data from studies on related 2-amino-6-alkoxybenzothiazole derivatives, providing an indication of the potential efficacy of this compound-based agrochemicals.
Table 1: Herbicidal Activity of Benzothiazole Derivatives [1][2]
| Compound ID | Target Weed | Application Rate | Inhibition (%) |
| VI03 | Broadleaf Weeds | 1.0 mg/L | High |
| VI03 | Grass Weeds | 1.0 mg/L | High |
| I-01 | Amaranthus retroflexus | 75 g ha⁻¹ | 100 |
| I-01 | Abutilon theophrasti | 75 g ha⁻¹ | 100 |
| I-09 | Portulaca oleracea | 75 g ha⁻¹ | 100 |
Table 2: Fungicidal Activity of Benzothiazole Derivatives [8][9]
| Compound ID | Fungal Species | EC₅₀ (µg/mL) |
| 1d | Pythium aphanidermatum | >90% inhibition |
| 1e | Pythium aphanidermatum | >90% inhibition |
| 13 | Botrytis cinerea | 8.05 |
| 21 | Botrytis cinerea | 10.56 |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound derivatives for agrochemical applications, based on established methodologies for similar compounds.
Synthesis of this compound Derivatives
This protocol describes a general method for synthesizing derivatives from a 2-amino-6-alkoxybenzothiazole core.
Workflow for Synthesis of 2-Amino-6-alkoxybenzothiazole Derivatives
Caption: A generalized workflow for the synthesis of thiazolidinone derivatives from this compound.
Protocol:
-
Step 1: Acylation. Dissolve this compound in a suitable dry solvent (e.g., acetone). Add a base such as potassium carbonate. To this mixture, add chloroacetyl chloride dropwise while stirring at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. To the resulting intermediate, add potassium thiocyanate and reflux the mixture for several hours.
-
Step 3: Isolation and Purification. After the reaction is complete, cool the mixture and pour it into ice-cold water. Filter the solid product, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified final compound.
In Vitro Herbicidal Activity Assay (Petri Dish Assay)
This protocol outlines a method for assessing the pre-emergence herbicidal activity of test compounds.[1][2]
Workflow for In Vitro Herbicidal Assay
Caption: A step-by-step workflow for conducting an in vitro herbicidal activity assay.
Protocol:
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a small amount of acetone and then dilute with water containing a surfactant (e.g., Tween 80) to achieve the desired test concentrations (e.g., 1.0 mg/L).
-
Assay Setup: Place a sheet of filter paper in a Petri dish and add a specific volume of the test solution.
-
Seed Planting: Place a predetermined number of seeds of the target weed species onto the treated filter paper.
-
Incubation: Seal the Petri dishes and incubate them in a growth chamber with controlled temperature, humidity, and light cycles.
-
Data Collection: After a set period (e.g., 7-10 days), measure the root and/or shoot length of the seedlings and calculate the percentage of growth inhibition compared to a control group treated only with the solvent and surfactant.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol details a method to evaluate the antifungal properties of the synthesized compounds.[8][9]
Workflow for In Vitro Fungicidal Assay
Caption: A procedural diagram for assessing the in vitro fungicidal activity of test compounds.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it.
-
Compound Incorporation: While the PDA is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.
-
Inoculation: Place a small disc of mycelium from a actively growing culture of the target fungus onto the center of the solidified agar.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus.
-
Data Analysis: Measure the diameter of the fungal colony after a specific incubation period and compare it to a control plate containing only the solvent. Calculate the percentage of mycelial growth inhibition.
Signaling Pathways and Logical Relationships
The development of a novel agrochemical from a lead compound like this compound follows a structured progression from synthesis to biological evaluation.
Logical Progression of Agrochemical Development
Caption: A flowchart illustrating the logical progression of agrochemical development.
Conclusion
This compound represents a promising starting point for the development of novel agrochemicals. Based on the demonstrated herbicidal, fungicidal, and to some extent, insecticidal activities of its close analogues, there is a strong rationale for the synthesis and evaluation of a diverse library of its derivatives. The protocols and workflows provided herein offer a foundational framework for researchers to explore the potential of this chemical scaffold in addressing the ongoing challenges in agriculture. Further research should focus on elucidating the specific mechanisms of action and optimizing the structure for enhanced efficacy and safety.
References
- 1. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insecticidal 2-hydroxy-3-alkyl-1,4-naphthoquinones: correlation of inhibition of ubiquinol cytochrome c oxidoreductase (complex III) with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-amino-6-oxocyclohexenylsulfonamides and their activity against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Fluorescent Probes with 2-Amino-6-ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and utilization of fluorescent probes based on the 2-Amino-6-ethoxybenzothiazole scaffold. This versatile heterocyclic compound serves as an excellent starting material for creating probes to detect a variety of analytes and to visualize biological processes within living systems. The notes cover synthetic strategies, detailed experimental protocols, and potential applications in cellular imaging and drug development.
Introduction to this compound in Fluorescent Probe Design
This compound is a derivative of the benzothiazole family, a class of compounds well-regarded in the field of medicinal chemistry and for the development of fluorescent probes. The benzothiazole core possesses favorable photophysical properties, and the 2-amino and 6-ethoxy groups offer sites for chemical modification to tune these properties and introduce specific functionalities for analyte recognition.
The electron-donating nature of the ethoxy group at the 6-position can enhance the fluorescence quantum yield and modulate the emission wavelength of the resulting probes. The 2-amino group provides a convenient handle for synthetic modifications, allowing for the attachment of various recognition moieties and signaling units.
Fluorescent probes derived from this scaffold often operate through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). These mechanisms enable the design of "turn-on," "turn-off," or ratiometric sensors for a wide range of analytes including metal ions, pH, reactive oxygen species (ROS), and specific biomolecules.
Synthesis of Fluorescent Probes from this compound
A common strategy for developing fluorescent probes from this compound involves the formation of a Schiff base by condensation with an appropriate aldehyde. This reaction is straightforward and allows for the introduction of a recognition unit.
Protocol 1: General Synthesis of a Schiff Base Fluorescent Probe
This protocol describes the synthesis of a representative Schiff base probe from this compound and a substituted salicylaldehyde. The resulting probe can potentially be used for detecting metal ions or changes in pH.
Materials:
-
This compound
-
Substituted salicylaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Stirring plate with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add the substituted salicylaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Attach a condenser and reflux the mixture with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Schiff base fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Below is a diagram illustrating the general workflow for the synthesis of 2-aminobenzothiazole-based fluorescent probes.
Caption: General workflow for synthesizing a Schiff base fluorescent probe.
Quantitative Data Presentation
The photophysical and sensing properties of fluorescent probes are critical for their application. The following table summarizes representative quantitative data for benzothiazole-based fluorescent probes analogous to those that can be developed from this compound.
| Probe Derivative (Analogous) | Target Analyte | Detection Limit (LOD) | Stokes Shift | Fluorescence Response | Reference |
| Biphenyl-benzothiazole derivative | Zn²⁺ | 0.25 ppm | Not Specified | Ratiometric and Turn-on | [1] |
| Biphenyl-benzothiazole derivative | Cu²⁺ | 0.34 ppm | Not Specified | Turn-off | [1] |
| Biphenyl-benzothiazole derivative | Ni²⁺ | 0.30 ppm | Not Specified | Turn-off | [1] |
| Benzothiazole-based probe (BT-BO) | H₂O₂ | Not Specified | Not Specified | Turn-on | [1] |
Application in Live-Cell Imaging
Fluorescent probes derived from this compound can be employed for imaging in living cells to monitor the concentration and distribution of specific analytes.
Protocol 2: General Protocol for Live-Cell Imaging
This protocol provides a general workflow for staining and imaging live cells with a custom-synthesized benzothiazole-based fluorescent probe.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Synthesized fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Probe Loading: Remove the culture medium from the cells and wash them once with PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Place the dish on the stage of the fluorescence microscope. Excite the probe at its maximum absorption wavelength and collect the emission at its maximum emission wavelength. Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.
The following diagram illustrates the general workflow for live-cell imaging using these probes.
References
Application Notes and Protocols: 2-Amino-6-ethoxybenzothiazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-6-ethoxybenzothiazole and its derivatives as versatile ligands in coordination chemistry. The focus is on the synthesis of their metal complexes, their characterization, and their potential applications, particularly in the development of novel therapeutic agents.
Introduction
This compound is a heterocyclic compound that serves as an excellent bidentate or monodentate ligand in the formation of coordination complexes with various transition metals. The presence of the amino group and the nitrogen and sulfur atoms in the thiazole ring offers multiple coordination sites, leading to the formation of stable metal complexes with diverse geometries and interesting biological activities.[1] These complexes have garnered significant attention due to their potential as antimicrobial, antioxidant, and anticancer agents.[2][3][4] The ethoxy group at the 6-position can further influence the lipophilicity and, consequently, the biological activity of the resulting complexes.
Synthesis of Metal Complexes
The synthesis of metal complexes involving this compound typically proceeds via the formation of a Schiff base ligand. This is achieved by the condensation reaction of the amino group of this compound with a suitable aldehyde or ketone.[5][6] The resulting Schiff base ligand is then reacted with a metal salt (e.g., chlorides, nitrates, or sulfates) in an appropriate solvent to yield the desired metal complex.[5][7]
General Experimental Protocol for Schiff Base and Metal Complex Synthesis
This protocol is a generalized procedure based on methodologies reported in the literature.[5][7]
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde, vanillin)
-
Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Schiff Base Synthesis:
-
Dissolve equimolar amounts of this compound and the desired aldehyde in ethanol.
-
Add a few drops of a catalyst, such as triethylamine or glacial acetic acid, if necessary.
-
Reflux the mixture for 2-4 hours. The formation of a precipitate indicates the formation of the Schiff base.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash it with cold ethanol, and dry it in a desiccator over anhydrous CaCl₂.
-
-
Metal Complex Synthesis:
-
Dissolve the synthesized Schiff base ligand in a suitable solvent like ethanol or DMF.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1.[5]
-
A colored precipitate of the metal complex will form.
-
Cool the mixture, filter the precipitate, wash it with the solvent used for the reaction, and then with a low-boiling point solvent like diethyl ether.
-
Dry the final product in a vacuum oven.
-
Characterization:
The synthesized Schiff base ligands and their metal complexes are typically characterized by various spectroscopic and analytical techniques, including:
-
FT-IR Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the metal ion.
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the structure of the ligand and its complexes in solution.
-
UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complexes.[6]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition of the complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes and infer their geometry.[8]
-
Molar Conductance Measurements: To determine the electrolytic nature of the complexes.[8]
Biological Applications and Quantitative Data
Metal complexes of this compound derivatives have shown promising biological activities. The chelation of the metal ion to the ligand often enhances the therapeutic potential of the ligand alone.
Antimicrobial Activity
The antimicrobial activity of these complexes is a significant area of research. They have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity is often attributed to the disruption of the microbial cell membrane or the inhibition of essential enzymes.[10][11]
Table 1: Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Aspergillus niger | Candida albicans | Reference |
| Ligand (Schiff Base) | 12 | 14 | 15 | 11 | 13 | [12] |
| Co(II) Complex | 18 | 20 | 22 | 16 | 18 | [12] |
| Ni(II) Complex | 16 | 18 | 20 | 14 | 16 | [12] |
| Cu(II) Complex | 22 | 25 | 26 | 20 | 22 | [12] |
| Zn(II) Complex | 15 | 17 | 19 | 13 | 15 | [12] |
| Ciprofloxacin (Std.) | 28 | 30 | 32 | - | - | [13] |
| Amphotericin-B (Std.) | - | - | - | 24 | 26 | [13] |
Note: The data presented is a representative summary from various sources and may not be from a single study.
Antioxidant Activity
The antioxidant potential of these complexes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The metal complexes can donate a hydrogen atom or an electron to neutralize the free radical.[3]
Table 2: Antioxidant Activity Data (IC₅₀ in µg/mL)
| Compound | DPPH Radical Scavenging (IC₅₀) | Reference |
| Ligand (Schiff Base) | 25.5 | [3] |
| Co(II) Complex | 15.2 | [4] |
| Ni(II) Complex | 18.9 | [6] |
| Cu(II) Complex | 12.8 | [3] |
| Zn(II) Complex | 20.1 | [6] |
| Ascorbic Acid (Standard) | 8.7 | [3] |
Note: The data presented is a representative summary from various sources and may not be from a single study.
Anticancer and Cytotoxic Activity
Several studies have investigated the in vitro anticancer activity of metal complexes derived from 2-aminobenzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of cell proliferation.[14]
Table 3: Cytotoxic Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference | | :--- | :--- | :--- | | Ligand (Schiff Base) | 35.2 | 42.5 |[14] | | Co(II) Complex | 14.1 | 18.9 |[4] | | Ru(III) Complex | 12.5 | 15.3 |[14] | | Cisplatin (Standard) | 8.9 | 10.2 |[14] |
Note: The data presented is a representative summary from various sources and may not be from a single study.
Experimental Protocols for Biological Assays
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol is based on standard microbiological techniques.[15]
-
Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Inoculate the agar plates with the respective microbial cultures.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Add a defined concentration (e.g., 100 µg/mL) of the test compounds (dissolved in DMSO) into the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin) and a standard antifungal agent (e.g., Amphotericin-B) as positive controls, and DMSO as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining antioxidant activity.[2]
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a set of test tubes, add 1 mL of the DPPH solution to 3 mL of each concentration of the test compounds.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Visible spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., cisplatin) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value is determined.
Visualizations
Caption: Workflow for synthesis and biological evaluation.
Caption: Postulated antimicrobial mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. veterinaria.org [veterinaria.org]
- 3. Synthesis, characterization, and biological activity of a fresh class of sonochemically synthesized Cu2+ complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pnrjournal.com [pnrjournal.com]
- 9. veterinaria.org [veterinaria.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. jchr.org [jchr.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for the Synthesis of 2-Amino-6-ethoxybenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] The 6-ethoxy substitution on the benzothiazole ring is a specific modification that can influence the molecule's physicochemical properties and biological activity. These application notes provide detailed protocols for the synthesis of 2-Amino-6-ethoxybenzothiazole derivatives, catering to the needs of researchers in drug discovery and medicinal chemistry.
Biological Significance and Applications
2-Aminobenzothiazole derivatives are of significant interest due to their diverse pharmacological profiles. Certain derivatives have shown potent anticancer activity, which is sometimes mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] In this pathway, the benzothiazole compound binds to the AhR complex, leading to the induction of cytochrome P450 1A1 (CYP1A1). This enzyme can metabolize the benzothiazole into a reactive species that forms DNA adducts, ultimately triggering apoptosis in cancer cells.[1]
Beyond cancer, these derivatives have been investigated for a range of therapeutic applications, including:
The ability to synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[2][3]
Comparative Overview of Synthetic Protocols
Two primary methodologies for the synthesis of 2-aminobenzothiazole derivatives are the classical solution-phase synthesis (often referred to as the Hugershoff reaction) and modern solid-phase synthesis.[6] The choice of method often depends on the desired scale, the need for library generation, and available resources.
| Parameter | Solution-Phase Synthesis (Thiourea Method) | Solid-Phase Synthesis |
| Primary Reactants | 4-Ethoxyaniline, Thiocyanate salt (e.g., KSCN, NaSCN), Oxidizing agent (e.g., Bromine) | Resin-bound acyl-isothiocyanate, Substituted anilines |
| Key Reagents | Acetic acid, Bromine, or Sulfuric Acid[2][6] | Carboxy-polystyrene resin, Thionyl chloride, Potassium thiocyanate, Trifluoroacetic acid (TFA), Hydrazine[1][2] |
| Typical Solvent | Acetic Acid, Chloroform[5][6] | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol[1][3] |
| Temperature | Room Temperature to 120 °C[6] | Room Temperature to 150 °C (with microwave irradiation)[2][3] |
| Reaction Time | 6 - 24 hours[6] | Multiple steps, with individual reaction times from 30 minutes to 24 hours[2][3] |
| Reported Yield | Moderate to High (up to 92%)[6] | Generally reported as "Good" for library synthesis[1] |
| Key Advantages | Well-established, does not require a metal catalyst, suitable for larger scale synthesis of a single compound.[6] | Amenable to high-throughput synthesis of compound libraries, allows for easy purification by filtration.[1][3] |
| Key Limitations | Can use corrosive and toxic reagents like liquid bromine, purification can be labor-intensive.[6] | May have lower overall yields for individual compounds compared to solution-phase, requires specialized resins. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol is based on the classical oxidative cyclization of an arylthiourea, which can be formed in situ from 4-ethoxyaniline.
Materials and Reagents:
-
4-ethoxyaniline
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Glacial acetic acid
-
Bromine
-
Chloroform
-
Concentrated ammonium hydroxide
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 4-ethoxyaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir to form a suspension.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled suspension while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
To obtain the free base, suspend the crude product in water and neutralize with concentrated ammonium hydroxide.
-
Filter the precipitated this compound, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]
Protocol 2: Solid-Phase Synthesis of this compound Derivatives
This protocol describes a traceless solid-supported method for generating a library of 2-aminobenzothiazole derivatives.[1][2]
Materials and Reagents:
-
Carboxy-polystyrene resin
-
Dichloromethane (DCM)
-
Thionyl chloride or Oxalyl chloride
-
Potassium thiocyanate (KSCN)
-
Tetrahydrofuran (THF) or Acetonitrile
-
N,N-Dimethylformamide (DMF)
-
Substituted aniline derivatives (e.g., 4-ethoxyaniline)
-
Trifluoroacetic acid (TFA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Hydrazine monohydrate
-
Ethanol
Procedure:
Step 1: Preparation of Resin-Bound Acyl-isothiocyanate
-
Swell the carboxy-polystyrene resin in DCM.
-
Treat the resin with a solution of thionyl chloride or oxalyl chloride in DCM to form the resin-bound acyl chloride.[1][3]
-
Wash the resin thoroughly with DCM.
-
Treat the acyl chloride resin with potassium thiocyanate in THF to yield the resin-bound acyl-isothiocyanate.[1] Wash the resin and dry under vacuum.
Step 2: Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas
-
Swell the acyl-isothiocyanate resin in DMF.
-
Add a solution of the desired aniline derivative (e.g., 4-ethoxyaniline) in DMF to the resin.
-
Agitate the mixture at room temperature until the reaction is complete (can be monitored by IR spectroscopy).[1]
-
Wash the resin with DMF and DCM to remove excess reagents.[3]
Step 3: Cyclization to Form the Benzothiazole Scaffold
-
Treat the resin-bound thiourea with a solution of TFA and DBU in DCM.[1]
-
Agitate the mixture at room temperature.
-
Wash the resin with DCM.
Step 4: Cleavage to Obtain the Final Product
-
Treat the resin with a solution of hydrazine monohydrate in ethanol.[1][2]
-
Agitate the mixture. For some reactions, heating with microwave irradiation (e.g., to 150°C for 30 minutes) can be employed to facilitate cleavage.[2][3]
-
Filter the resin and collect the filtrate containing the 2-aminobenzothiazole product.
-
Evaporate the solvent to obtain the crude product, which can be further purified by chromatography if necessary.[1]
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-ethoxybenzothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-6-ethoxybenzothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, helping you to improve yield and purity.
Q1: My reaction yield is consistently low or I'm not getting any product. What are the common causes?
A1: Low yields are a frequent issue in benzothiazole synthesis and can stem from several factors. Below are the most common causes and their respective solutions:
-
Poor Quality of Starting Materials: The purity of your starting materials is crucial. p-Phenetidine should be pure, and potassium or ammonium thiocyanate should be dry.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. If the yield is low at room temperature, a gradual increase in temperature might be beneficial. Conversely, if side products are observed at elevated temperatures, lowering the temperature could be advantageous.[1]
-
Inefficient Cyclization: The final step of the synthesis involves the cyclization to form the benzothiazole ring. If this step is inefficient, it can lead to low yields. Ensure that the reaction conditions, including the choice of acid and oxidizing agent, are optimal for cyclization.
-
Moisture in the Reaction: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents where possible.
Q2: I am observing significant side product formation. How can I improve the selectivity of the reaction?
A2: The formation of byproducts can complicate purification and reduce the overall yield. Here are some common side reactions and how to minimize them:
-
Formation of Di-aryl Thiourea: The intermediate N-(4-ethoxyphenyl)thiourea can react with another molecule of p-phenetidine. To minimize this, control the stoichiometry of the reactants carefully.
-
Over-bromination: If using bromine for cyclization, excess bromine can lead to bromination of the aromatic ring. Add the bromine solution dropwise and monitor the reaction closely.
-
Oxidation of the Amino Group: The amino group of the product can be susceptible to oxidation. It is advisable to work up the reaction promptly and store the product under an inert atmosphere if necessary.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or iodine vapor.[1]
Q4: What are the best practices for purifying the final product?
A4: Isolating the pure this compound can be challenging. Here are two common purification methods:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[2]
-
Purification via the Hydrochloride Salt: The product can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt. The salt can then be filtered, washed, and neutralized with a base like sodium carbonate to regenerate the pure free base.
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromine-mediated Cyclization of N-(4-ethoxyphenyl)thiourea
This protocol is adapted from the synthesis of 2-amino-6-methoxybenzothiazole.[3]
Materials:
-
p-Phenetidine
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
25% Aqueous ammonia solution
-
Ethanol
Procedure:
-
Formation of the Thiourea Intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-phenetidine (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
-
Stir the solution at room temperature for 45 minutes.
-
-
Cyclization:
-
Cool the reaction mixture to 10 °C in an ice bath.
-
In a separate flask, prepare a solution of bromine (2 equivalents) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture while maintaining the temperature below 20 °C. The solution will turn into a yellow suspension.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture to a pH of 8 by slowly adding a 25% aqueous ammonia solution.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water and dry it.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Benzothiazole Synthesis (Illustrative)
| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O₂/HCl | Ethanol | Room Temp | 0.75-1 | 85-94 |
| 2 | [CholineCl][Imidazole]₂ | Solvent-free | 120 | 6 | 78 |
| 3 | Nano CeO₂ | Water | Room Temp | 0.3-0.5 | 76-96 |
| 4 | Sulfuric Acid/NH₄Br | - | 25-30 | 3 | ~94 |
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Amino-6-ethoxybenzothiazole by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-6-ethoxybenzothiazole via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Solubility and Physical Properties
A summary of the physical and solubility properties of this compound is provided below. Successful recrystallization relies on the differential solubility of the compound in a given solvent at varying temperatures.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂OS | [1] |
| Molecular Weight | 194.25 g/mol | [1] |
| Appearance | Off-white to light yellow/orange crystalline powder | [2][3] |
| Melting Point | 161-163 °C | [1] |
| Water Solubility | < 0.1 g/100 mL at 23 °C | [1] |
| General Solvent Solubility | Soluble in various organic solvents. | [3][4] |
| Estimated Ethanol Solubility | Sparingly soluble in cold ethanol, readily soluble in hot ethanol. | Inferred from[5][6][7] |
| Estimated Acetone Solubility | Soluble. | [4] |
| Estimated Chloroform Solubility | Soluble. | [4] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal. Pre-heating the filtration apparatus prevents premature crystallization.[8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide provides solutions to frequently encountered problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | The solution is not saturated enough. | Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[8] |
| Supersaturation has occurred. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[8] | |
| "Oiling Out" (Formation of a liquid instead of crystals) | The solution is cooling too quickly, causing the compound to come out of solution above its melting point. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help slow the cooling rate.[8] |
| High concentration of impurities. | The addition of activated charcoal during recrystallization can sometimes help remove impurities that cause oiling out.[8] | |
| Poor Crystal Yield | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[8] |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the solution.[8] | |
| The solution was not cooled sufficiently. | Ensure the solution is cooled in an ice bath after it has reached room temperature to maximize crystal formation.[8] | |
| Colored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration.[8] |
Visual Workflows
Experimental Workflow for Recrystallization
Caption: Figure 1: Step-by-step workflow for the recrystallization process.
Troubleshooting Logic for Recrystallization Issues
Caption: Figure 2: Decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the recrystallization of structurally similar compounds, ethanol is a good starting point.[5][6][7] An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent screen with small amounts of the crude material in different solvents (e.g., methanol, ethanol, isopropanol, acetone) can help identify the optimal solvent or solvent system.
Q2: My compound has "oiled out." Can I still get pure crystals?
A2: Yes. "Oiling out" occurs when the solid melts before it dissolves or comes out of solution as a liquid.[8] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow the solution to cool much more slowly. Insulating the flask can promote slower cooling and encourage crystal formation instead of oiling.
Q3: Why is my crystal yield so low?
A3: A low yield can result from several factors. The most common is using too much solvent, which keeps a significant portion of your product dissolved even after cooling.[8] To improve the yield, you can try boiling off some of the solvent to concentrate the solution and then re-cooling. Another cause can be premature crystallization during hot filtration; this can be prevented by pre-heating the funnel and filter paper.[8] Finally, ensure you have cooled the solution in an ice bath for a sufficient amount of time to maximize precipitation.
Q4: How can I remove colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q5: Is it necessary to use a hot filtration step?
A5: Hot filtration is crucial if there are insoluble impurities in your crude material or if you have used activated charcoal for decolorization.[8] If your crude material dissolves completely and the solution is not colored, you may be able to skip this step. However, for the highest purity, hot filtration is recommended.
References
- 1. 94-45-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-6-methoxybenzothiazole | CAS:1747-60-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-6-ethoxybenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-ethoxybenzothiazole. The following sections detail common issues, their potential causes, and recommended solutions, along with detailed experimental protocols for impurity removal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction of the starting material, p-phenetidine. | - Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. - Verify the quality and stoichiometry of reagents, particularly the thiocyanating agent. |
| Side reactions, such as the formation of N,N'-bis(4-ethoxyphenyl)thiourea. | - Control the reaction temperature carefully, as higher temperatures can favor the formation of thiourea byproducts. | |
| Product is a Dark Oil or Gummy Solid | Presence of polymeric or tarry byproducts. | - Treat the crude product with activated carbon (charcoal) during recrystallization to adsorb colored impurities. - Purify the material using column chromatography. |
| Residual solvent from the reaction or workup. | - Ensure the crude product is thoroughly dried under vacuum before proceeding with purification. | |
| Off-White or Yellowish Product After Recrystallization | Presence of colored impurities that co-crystallize with the product. | - Perform a second recrystallization using a different solvent system. - Use a small amount of a decolorizing agent like activated carbon during recrystallization. |
| Air oxidation of the amino group. | - Dry the purified product under an inert atmosphere (e.g., nitrogen or argon). - Store the final product in a dark container under an inert atmosphere. | |
| Multiple Spots on TLC After Purification | Inefficient purification. | - For recrystallization, ensure slow cooling to allow for selective crystallization. - For column chromatography, optimize the solvent system to achieve better separation (increase polarity gradually). |
| Decomposition of the product on the TLC plate (silica gel is acidic). | - Add a small amount of triethylamine (0.1-1%) to the TLC eluent to neutralize the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions. These can include:
-
Unreacted p-phenetidine: The starting aromatic amine.
-
N,N'-bis(4-ethoxyphenyl)thiourea: A common byproduct from the reaction of p-phenetidine with a thiocyanating agent.
-
Oxidized byproducts: The amino group is susceptible to oxidation, which can lead to colored impurities.
-
Polymeric materials: Formed under harsh reaction conditions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (p-phenetidine) and the appearance of the product spot will indicate the reaction's progression.
Q3: What is the best solvent for recrystallizing this compound?
A3: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. Other potential solvent systems include mixtures of ethanol and water, or benzene. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: When should I use column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially when the impurities have similar solubility profiles to the product. It is also useful for removing baseline impurities and highly colored materials.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).[1] A melting point determination can also provide a good indication of purity; a sharp melting point range close to the literature value (161-163 °C) suggests high purity.
Data Presentation: Purification Efficiency
The following tables provide representative data on the effectiveness of different purification techniques for this compound. Note: These are illustrative values and actual results may vary depending on the specific experimental conditions and the initial purity of the crude product.
Table 1: Recrystallization from Ethanol
| Parameter | Crude Product | After 1st Recrystallization | After 2nd Recrystallization |
| Purity (by HPLC) | ~85% | ~97% | >99% |
| Recovery Yield | - | 70-85% | 80-90% (of the first crop) |
| Appearance | Brownish solid | Light yellow crystals | White to off-white crystals |
Table 2: Column Chromatography
| Parameter | Crude Product | After Column Chromatography |
| Purity (by HPLC) | ~85% | >99.5% |
| Recovery Yield | - | 60-80% |
| Appearance | Brownish solid | White crystalline solid |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (charcoal) and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Protocol 3: HPLC Analysis for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A reverse-phase C18 column is typically used.[1]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.[1]
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a suitable solvent like acetonitrile.
-
Injection and Analysis: Inject the sample and run the analysis. The purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.
Visualizations
References
2-Amino-6-ethoxybenzothiazole degradation pathways and stability
Technical Support Center: 2-Amino-6-ethoxybenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. The following guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: Based on the chemical structure (a substituted 2-aminobenzothiazole) and data from related compounds, the primary factors leading to degradation are exposure to oxidative conditions, strong acidic or basic environments, and UV light.[1][2][3] The molecule contains an oxidizable sulfur atom and an amino group that can be susceptible to hydrolysis or other transformations.
Q2: How should I properly store samples of this compound to ensure stability?
A2: To minimize degradation, you should store the material as a solid powder in a tightly sealed container, protected from light, and at ambient or refrigerated temperatures.[2] For solutions, prepare them fresh whenever possible. If solutions must be stored, use aprotic solvents and store them protected from light at low temperatures (-20°C) for short durations. Avoid prolonged storage in aqueous or protic solutions, especially at non-neutral pH.
Q3: I am observing a new, more polar peak in my HPLC analysis after my sample was left on the benchtop. What could this be?
A3: This is likely an oxidation product. The sulfur atom in the thiazole ring and the electron-rich aromatic system are susceptible to oxidation. A common degradation pathway for benzothiazoles involves hydroxylation of the benzene ring or oxidation at the sulfur atom.[1][4] Exposure to atmospheric oxygen and light can accelerate this process.
Q4: Is this compound susceptible to hydrolysis?
A4: Yes, the 2-amino group on the benzothiazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 2-hydroxy-6-ethoxybenzothiazole. While the compound is insoluble in water, hydrolysis can be significant in aqueous formulations or during analysis in acidic or basic mobile phases.[2][5]
Q5: What is the expected metabolic stability of this compound?
A5: While specific data for the 6-ethoxy derivative is limited, studies on similar 2-amino benzothiazoles have shown poor metabolic stability, with short half-lives in the presence of human microsomes (8 to 26 minutes).[6] This suggests that the compound may be rapidly metabolized, potentially through oxidation or other phase I metabolic reactions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Significant loss of parent compound in solution. | Oxidative Degradation: Dissolved oxygen in the solvent or exposure to air. Photodegradation: Exposure to ambient or UV light.[7] Solvent Reactivity: Use of reactive or protic solvents. | - Degas solvents before use by sparging with nitrogen or argon. - Work in amber vials or protect samples from light. - Prepare solutions fresh. If storage is necessary, use a stable, aprotic solvent like DMSO or DMF and store at -20°C or below. |
| Inconsistent results in cell-based assays. | Degradation in Media: The compound may be unstable in aqueous, pH-buffered cell culture media. Reaction with Media Components: The compound may react with components like serum proteins or reducing agents (e.g., DTT). | - Assess the stability of the compound in your specific cell culture media over the time course of the experiment. - Minimize the time between compound addition and assay readout. - Consider using a formulation or vehicle that enhances stability. |
| Appearance of multiple unexpected peaks in HPLC/LC-MS. | Forced Degradation: The analytical conditions themselves (e.g., acidic mobile phase, high temperature) might be causing on-column degradation. Sample Contamination: Impurities in solvents or reagents. | - Use a milder mobile phase if possible (e.g., closer to neutral pH). - Ensure the column temperature is not excessively high. - Always use high-purity solvents (e.g., LC-MS grade) and fresh reagents. Run a solvent blank to check for contamination. |
Summary of Predicted Stability and Degradation
The following table summarizes the expected degradation behavior of this compound under forced degradation conditions, as inferred from data on related benzothiazole compounds.
| Stress Condition | Reagent / Condition | Expected Stability | Potential Major Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Heat | Likely Unstable | 2-Hydroxy-6-ethoxybenzothiazole, ring-opened products |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, Heat | Likely Unstable | 2-Hydroxy-6-ethoxybenzothiazole, other hydrolysis products |
| Oxidation | 3-30% H₂O₂, Ambient Temp | Highly Unstable | Hydroxylated benzothiazoles, N-oxides, S-oxides, ring cleavage products |
| Thermal | Solid-state or Solution, >60°C | Moderately Stable | May show minor degradation at elevated temperatures. |
| Photolytic | UV (e.g., 254/365 nm) or Visible Light | Unstable | Hydroxylated products, photodimers, other complex products.[4][7] |
Visualizations
Hypothetical Degradation Pathways
Caption: Potential degradation routes for this compound.
Forced Degradation Experimental Workflow
Caption: Standard workflow for conducting forced degradation studies.
Troubleshooting Logic for Sample Instability
Caption: A logical flowchart to diagnose sources of sample instability.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound. It is based on standard industry practices and regulatory guidelines.[8][9]
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Purified water (e.g., Milli-Q)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector and/or Mass Spectrometer (MS)
-
A suitable C18 reverse-phase HPLC column
-
Photostability chamber, calibrated oven, pH meter
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., ACN or MeOH). This high concentration helps in the detection of minor degradation products.[8]
3. Application of Stress Conditions:
-
For each condition, prepare a sample in a final concentration of approximately 0.1 mg/mL.
-
Control Sample: Dilute the stock solution with 50:50 ACN:Water and store it protected from light at 2-8°C.
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl to reach the target concentration. Incubate at 60°C for 2, 6, 12, and 24 hours. Before analysis, neutralize with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours. Before analysis, neutralize with an equivalent amount of 1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation (Solution): Dilute the stock solution with 50:50 ACN:Water. Incubate at 80°C, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 72 hours. After exposure, dissolve in the solvent to the target concentration for analysis.
-
Photostability: Expose the solid compound and a solution (0.1 mg/mL in 50:50 ACN:Water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel control sample should be kept in the dark.
4. Sample Analysis:
-
Analyze all samples (stressed and control) using a stability-indicating HPLC method. A good starting point is a reverse-phase C18 column with a gradient elution using mobile phases of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape).
-
Monitor the elution profile using a PDA detector to check for peak purity and a MS detector to obtain mass information on the parent compound and any new peaks.
5. Data Interpretation:
-
Calculate the percentage degradation of the parent compound in each stressed sample relative to the control. The industry-accepted target for degradation is typically 5-20%.[9]
-
Identify degradation products by comparing chromatograms. Use MS data to propose structures for the major degradants.
-
Establish a mass balance to ensure that the decrease in the parent compound corresponds to the formation of degradation products.
References
- 1. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Solubility issues of 2-Amino-6-ethoxybenzothiazole in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-Amino-6-ethoxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is considered to have low aqueous solubility. Published data indicates its solubility is less than 1 mg/mL.[1] Another source suggests a water solubility of less than 0.1 g/100 mL at 23°C.[2] This inherent low solubility can present challenges in various experimental settings, particularly in biological assays requiring aqueous buffers.
Q2: Why is this compound poorly soluble in water?
A2: The poor aqueous solubility of this compound is due to its chemical structure. The benzothiazole core is a relatively large, hydrophobic aromatic system. While the amino and ethoxy groups provide some polarity, the overall molecule has a significant nonpolar character, leading to unfavorable interactions with water molecules.
Q3: My compound is precipitating out of my aqueous buffer. What are my immediate options for solubilization?
A3: If you observe precipitation, you can try several immediate strategies. The most common approach is the use of a co-solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution, which is then diluted into the aqueous buffer.[3][4] It is crucial to keep the final concentration of the co-solvent low (typically <1%, ideally <0.5% for cell-based assays) to avoid artifacts.[3] Another option is to adjust the pH of the buffer to a more acidic range to protonate the amino group and increase solubility.[3][5]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is expected to be pH-dependent due to the presence of a basic amino group.[3] The predicted pKa of this compound is approximately 4.75.[2] At pH values below the pKa, the amino group will be protonated, forming a more soluble salt. Therefore, decreasing the pH of the aqueous medium should increase the solubility. Conversely, at pH values above the pKa, the compound will be in its less soluble, neutral form.
Q5: Can I use surfactants or cyclodextrins to improve solubility?
A5: Yes, these are viable options if co-solvents or pH adjustments are not suitable for your experimental system. Non-ionic surfactants like Tween 80 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[3] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, effectively shielding the hydrophobic parts from water and enhancing solubility.[3][4]
Data Presentation: Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C9H10N2OS | [1][2] |
| Molecular Weight | 194.25 g/mol | [2][6] |
| Melting Point | 161-163 °C | [2] |
| Predicted pKa | 4.75 ± 0.10 | [2] |
| Aqueous Solubility | < 1 mg/mL at 22.8 °C | [1] |
| Water Solubility | < 0.1 g/100 mL at 23 °C | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound for use in in-vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, clear glass vial with a screw cap
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound into the sterile glass vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but be cautious of potential compound degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Shake-Flask Method for Determining Aqueous Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Alternatively, centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve.
-
Replicates: It is recommended to perform at least three replicate determinations.[7]
Visualizations
Caption: Troubleshooting workflow for in-vitro solubility issues.
Caption: Relationship between pH and solubility for a basic compound.
References
- 1. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 94-45-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-ethoxybenzothiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of 2-amino-6-ethoxybenzothiazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields are a common issue and can often be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.
-
Potential Cause 1: Impure Starting Materials. The purity of the starting aniline (4-ethoxyaniline) is crucial. If it is old or has been improperly stored, it may contain oxidized impurities that can interfere with the reaction.
-
Solution: Ensure the 4-ethoxyaniline is of high purity. If necessary, distill it before use.
-
Potential Cause 2: Incomplete Thiourea Formation. The initial reaction between 4-ethoxyaniline and a thiocyanate salt to form the corresponding N-(4-ethoxyphenyl)thiourea may not have gone to completion.
-
Solution: Ensure stoichiometric amounts of reactants and allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Potential Cause 3: Suboptimal Cyclization Conditions. The cyclization of N-(4-ethoxyphenyl)thiourea is a critical step. The choice of cyclizing agent (e.g., bromine, sulfuryl chloride), solvent, and temperature can significantly impact the yield.[1]
-
Solution:
-
Temperature Control: Maintain the reaction temperature within the optimal range. For similar reactions, a two-stage temperature profile (e.g., 1.5 hours at 45-50°C, then 6 hours at 65-70°C) has been shown to be effective.
-
Catalyst/Reagent Concentration: Ensure the correct amount of the cyclizing agent is used. For instance, in the Hugerschoff reaction, a catalytic amount of bromine is often sufficient.[1]
-
Solvent Choice: Acetic acid and chloroform are commonly used solvents for this type of reaction. The choice of solvent can affect the solubility of intermediates and the reaction rate.
-
-
Potential Cause 4: Side Reactions. Undesired side reactions, such as halogenation of the aromatic ring at positions other than the desired cyclization, can consume starting material and reduce the yield. The ethoxy group is generally stable, but under very harsh acidic conditions, ether cleavage is a possibility.
-
Solution:
-
Carefully control the stoichiometry of the halogenating agent.
-
Avoid excessively high temperatures that might promote side reactions.
-
Consider using a milder cyclizing agent if side reactions are prevalent.
-
Q2: I am observing a significant amount of byproducts in my reaction mixture. How can I minimize their formation?
Byproduct formation is a common challenge that complicates purification and reduces the overall yield.
-
Potential Cause 1: Over-halogenation. If using a halogen (e.g., bromine) for cyclization, excess halogen can lead to bromination of the benzothiazole ring, creating impurities that are difficult to separate.
-
Solution: Add the halogenating agent dropwise and in a controlled manner. Use the minimum effective amount.
-
Potential Cause 2: Unreacted Phenylthiourea. Incomplete cyclization will leave the starting thiourea in the reaction mixture.
-
Solution: Monitor the reaction to completion using TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Potential Cause 3: Formation of Disulfides. If the synthesis involves 2-aminothiophenol derivatives, oxidation to the corresponding disulfide is a common side reaction. While the primary synthesis of this compound from 4-ethoxyaniline does not involve this intermediate, it is a relevant consideration for alternative synthetic routes.
-
Solution: For reactions involving thiophenols, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Q3: The final product is off-white or has a yellowish tint, indicating impurities. How can I improve its purity and color?
The color of the final product is a good indicator of its purity.
-
Potential Cause: Residual reactants or byproducts.
-
Solution 1: Recrystallization. This is one of the most effective methods for purifying solid organic compounds.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing 2-aminobenzothiazole derivatives.[2]
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated carbon (Norit) and filter the hot solution to remove colored impurities. Allow the solution to cool slowly to form pure crystals.
-
-
Solution 2: Column Chromatography. If recrystallization is ineffective, column chromatography using silica gel or alumina can be used to separate the desired product from impurities.
Q4: My product is an oil and is difficult to purify. What should I do?
Some derivatives of this compound may be oils or low-melting solids.
-
Solution 1: Convert to a Salt. If the product is basic (due to the amino group), it can be converted to a solid salt (e.g., hydrochloride) by treating it with an acid like HCl. The salt can then be purified by recrystallization, and the free base can be regenerated by treatment with a mild base.
-
Solution 2: Column Chromatography. Column chromatography is also a suitable method for purifying oils.
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing this compound?
A: A widely used method is an adaptation of the Hugerschoff synthesis. This typically involves the reaction of 4-ethoxyaniline with a thiocyanate salt (like potassium or ammonium thiocyanate) in an acidic medium (e.g., acetic acid) to form N-(4-ethoxyphenyl)thiourea. This intermediate is then cyclized in the presence of an oxidizing agent, most commonly bromine, to yield the this compound.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most common and effective method. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined experimentally.
Q: Are there any specific safety precautions I should take?
A: Yes. Many of the reagents used in this synthesis are hazardous.
-
Bromine: is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Acids: Strong acids like sulfuric acid and acetic acid are corrosive. Handle with care.
-
Solvents: Organic solvents like chloroform and methanol are flammable and/or toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Q: Can I use a different halogen for the cyclization step?
A: While bromine is the most common, other halogens or halogenating agents like sulfuryl chloride have also been used for the cyclization of phenylthioureas. The reaction conditions may need to be adjusted accordingly.
Data Presentation
The following tables summarize quantitative data for the synthesis of 2-aminobenzothiazole derivatives under various conditions, providing a basis for comparison and optimization.
Table 1: Comparison of Synthesis Methods for 2-Aminobenzothiazole Derivatives
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Key Advantages & Limitations |
| Hugerschoff Reaction | Substituted Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70°C | ~95% (for 2-amino-6-methylbenzothiazole)[1] | Advantages: High yields for substituted derivatives. Limitations: Requires strong acid and toxic bromine.[1] |
| Jacobson-like (from aniline) | Substituted Anilines, Potassium thiocyanate | Bromine, Acetic Acid | 2 - 4 hours | <10°C to room temp. | 65-85%[1] | Advantages: Readily available starting materials. Limitations: Potential for side reactions like para-thiocyanation.[1] |
| Copper-catalyzed | 2-Iodoanilines, Isothiocyanates | CuI, 1,10-phenanthroline, K₃PO₄, Toluene | 12 hours | 110°C | Up to 95%[1] | Advantages: Cost-effective catalyst, mild conditions. Limitations: Requires pre-functionalized haloanilines.[1] |
| Palladium-catalyzed | 2-Chloroanilines, Dithiocarbamates | Pd(PPh₃)₄, t-BuOK | Not specified | Not specified | Up to 93%[1] | Advantages: Overcomes the low reactivity of the C-Cl bond. Limitations: Requires a precious metal catalyst.[1] |
Table 2: Influence of Reaction Parameters on Yield for the Synthesis of 2-Amino-6-substituted Benzothiazoles
| Substituent (R) | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Methoxy | NH₄Br (40% aq. solution) | H₂SO₄ (100%) | 25-30 | 3 | 94.4 | U.S. Patent 5,374,737A |
| 6-Chloro | HBr (48% aq. solution) | H₂SO₄ (100%) | 45-70 | 7.5 | 87.7 (as sulfate salt) | U.S. Patent 5,374,737A |
| 6-Methyl | Sulfuryl Chloride | Chlorobenzene | 50 | 2 | 64-67 | Organic Syntheses |
| Various | Bromine | Acetic Acid | Reflux | 1 | 63-85 | IJPSR, 2011, 2(8), 2169-2173 |
Experimental Protocols
Detailed Methodology: Synthesis of this compound via Hugerschoff Reaction (Adapted from a similar procedure for 2-amino-6-methylbenzothiazole)
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of N-(4-ethoxyphenyl)thiourea
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyaniline (1.0 eq.) in glacial acetic acid.
-
Add ammonium thiocyanate (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain crude N-(4-ethoxyphenyl)thiourea.
Step 2: Cyclization to this compound
-
In a three-necked flask fitted with a dropping funnel, thermometer, and stirrer, dissolve the crude N-(4-ethoxyphenyl)thiourea from Step 1 in chloroform or glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Mandatory Visualization
Signaling Pathway
Many 2-aminobenzothiazole derivatives have been investigated as anticancer agents due to their ability to inhibit protein kinases. A key signaling pathway implicated in cancer cell growth and survival that is often targeted by these compounds is the PI3K/AKT/mTOR pathway.[3][4][5] Inhibition of kinases within this pathway can lead to decreased cell proliferation and increased apoptosis.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by 2-aminobenzothiazole derivatives.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vilsmeier-Haack Reaction on 2-Amino-6-ethoxybenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the formylation of 2-Amino-6-ethoxybenzothiazole.
Troubleshooting Guides in Q&A Format
Issue 1: Low or No Product Yield
Q: My Vilsmeier-Haack reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the Vilsmeier-Haack reaction of this compound can stem from several factors. This compound is an electron-rich heterocycle, making it a suitable substrate for this reaction.[1] However, careful control of reaction conditions is crucial.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[2] Ensure that your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and freshly distilled or from a new, sealed bottle.
-
Reagent Ratio: The molar ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent. An excess of POCl₃ can lead to decomposition of the starting material.[2] A common starting point is a 1:1 to 1:1.5 ratio of POCl₃ to DMF. For your specific substrate, you may need to empirically optimize this ratio.
-
-
Reaction Temperature:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared at low temperatures, such as 0 °C, before the addition of the substrate.[2][3]
-
Reaction with Substrate: The reaction temperature for the formylation step is substrate-dependent and can range from below 0 °C to 80 °C.[1] For a highly activated substrate like this compound, starting at a lower temperature (e.g., 0-10 °C) and gradually warming to room temperature or slightly above may be necessary. If no reaction occurs, a moderate increase in temperature (e.g., to 40-60 °C) could be required.[2]
-
-
Work-up Procedure:
-
The reaction is typically quenched by pouring the mixture onto crushed ice, followed by neutralization with a base to precipitate the product.[3] Incomplete neutralization or hydrolysis can lead to low isolated yields.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A: The presence of the amino group on the benzothiazole ring can lead to side reactions.
Potential Side Reactions:
-
N-Formylation: The Vilsmeier reagent can react with the amino group to form an N-formylated or a formamidinium species. This is a common side reaction with amino-substituted aromatics.
-
Diformylation: Although less common, diformylation at different positions on the ring might occur under harsh conditions.
-
Polymerization/Decomposition: Highly reactive substrates can polymerize or decompose at elevated temperatures or in the presence of excess Vilsmeier reagent.[2]
Strategies to Minimize Side Products:
-
Protecting the Amino Group: If N-formylation is a major issue, consider protecting the amino group with a suitable protecting group (e.g., acetyl) before the Vilsmeier-Haack reaction. The protecting group can be removed after formylation.
-
Control of Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A 1.1 to 1.5 molar equivalent of the reagent relative to the substrate is a good starting point.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of this compound?
A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The formyl group will preferentially add to the most electron-rich position of the benzothiazole ring. The amino and ethoxy groups are both electron-donating, activating the ring. The formylation is most likely to occur at the position ortho or para to the activating groups. For this compound, the most probable site of formylation is the C7 position, which is ortho to the amino group and para to the ethoxy group.
Q2: How do I properly prepare and handle the Vilsmeier reagent?
A2: The Vilsmeier reagent (a chloroiminium ion) is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).[3] It is a highly reactive and moisture-sensitive species. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
Q3: My Vilsmeier reagent is colorless, but I've heard it should be colored. Is this a problem?
A3: The Vilsmeier reagent itself is typically a white solid or can form a colorless solution.[4] The development of a yellow or orange color is often due to minor impurities in the starting materials or slight decomposition of the reagent.[4] A colorless reagent is often indicative of high purity and should be effective.
Q4: Can I use other reagents besides POCl₃ and DMF?
A4: Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃.[1] Different substituted formamides can also be employed, which may influence the reactivity and outcome of the reaction.
Data Presentation
Table 1: Troubleshooting Guide for Vilsmeier-Haack Reaction of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Moisture in reagents | Use anhydrous DMF and POCl₃. |
| Incorrect reagent ratio | Start with a 1:1.1 ratio of Substrate:Vilsmeier reagent. | |
| Inappropriate reaction temperature | Start at 0-10 °C and slowly warm if needed. | |
| Incomplete work-up | Ensure complete hydrolysis and neutralization. | |
| Side Product Formation | N-formylation of the amino group | Protect the amino group prior to the reaction. |
| Over-reaction/Decomposition | Use minimal excess of Vilsmeier reagent and maintain low temperature. | |
| Starting Material Recovered | Insufficient activation energy | Gradually increase the reaction temperature. |
| Inactive Vilsmeier reagent | Prepare the reagent fresh under anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of this compound
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) in a dry three-necked flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.[3]
Mandatory Visualization
Caption: Reaction mechanism of the Vilsmeier-Haack formylation.
Caption: A workflow for troubleshooting common reaction issues.
Caption: Logical relationships between problems, causes, and solutions.
References
Technical Support Center: Synthesis of 2-Amino-Substituted Benzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-amino-substituted benzothiazoles.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2-Aminobenzothiazole
Q1: My reaction yield for the synthesis of a 2-aminobenzothiazole derivative is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 2-aminobenzothiazole synthesis can stem from several factors, primarily related to reaction conditions and substrate reactivity. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the recommended reaction time, consider extending the reaction duration or moderately increasing the temperature. Be cautious with temperature, as it can lead to side reactions (see Problem 2).
-
-
Substrate Reactivity: Electron-withdrawing groups on the arylthiourea precursor can decrease nucleophilicity and slow down the cyclization reaction.
-
Solution: For less reactive substrates, higher reaction temperatures (e.g., 70-100°C) may be necessary.[1] Alternatively, employing a more active catalyst system or a different synthetic route might be beneficial.
-
-
Improper Stoichiometry: Incorrect molar ratios of reactants and reagents can lead to incomplete conversion and the formation of byproducts.
-
Solution: Carefully check the stoichiometry of your reactants, especially the oxidizing agent (e.g., bromine). Using a stoichiometric amount or a slight excess of the cyclizing agent is crucial.
-
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Solution: Ensure your arylthiourea is completely dissolved. If solubility is an issue, consider using a co-solvent or a different solvent system.
-
Problem 2: Formation of an Unexpected Side Product
Q2: I have isolated my product, but spectroscopic analysis (NMR, MS) indicates the presence of a significant impurity. What are the likely side reactions?
A2: The formation of side products is a common issue. The type of impurity can often point to a specific side reaction. Here are some of the most frequent side reactions:
-
Sulfonation of the Aromatic Ring:
-
Symptom: You observe an additional peak in your NMR corresponding to a sulfonic acid group, and the mass of your byproduct is 80 Da higher than the expected product.
-
Cause: This typically occurs when using sulfuric acid as a solvent or catalyst at elevated temperatures.[1]
-
Solution: Maintain the reaction temperature within the recommended range (e.g., 30-60°C for many arylthioureas).[1] If higher temperatures are required for your substrate, consider using an alternative acid catalyst or a different synthetic method that does not employ sulfuric acid.
-
-
Aromatic Bromination:
-
Symptom: Mass spectrometry shows a product with a mass 79 or 81 Da higher than the desired compound, and NMR may show a change in the aromatic substitution pattern.
-
Cause: Use of excess bromine as the oxidizing agent can lead to electrophilic bromination of the electron-rich aromatic ring of the arylthiourea or the 2-aminobenzothiazole product.[2]
-
Solution: Use a controlled amount of bromine. The use of a stable, crystalline bromine source like benzyltrimethylammonium tribromide can offer better stoichiometric control and minimize aromatic bromination.[2]
-
-
Para-Thiocyanation of Anilines:
-
Symptom: When starting from a 4-unsubstituted aniline and a thiocyanate salt, a major byproduct is observed where the thiocyanate group has added to the para position of the aniline ring.[3]
-
Cause: This is a competing electrophilic substitution reaction that is often predominant under certain oxidative conditions.[3]
-
Solution: Protect the para position of the aniline if possible. Alternatively, synthesize the arylthiourea precursor first and then perform the oxidative cyclization.[3]
-
Problem 3: Difficulty in Product Isolation and Purification
Q3: My crude product is an oil and is difficult to purify by crystallization. What strategies can I use for purification?
A3: The physical properties of 2-substituted benzothiazoles can vary, and some may indeed be oily at room temperature.[4]
-
Column Chromatography: This is the most common method for purifying non-crystalline products. A silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate) can effectively separate the desired product from impurities.
-
Salt Formation: If your 2-aminobenzothiazole has a basic nitrogen, you can treat the crude product with an acid (e.g., HCl in ether) to form the corresponding salt, which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Extraction: A thorough work-up with aqueous washes can help remove water-soluble impurities. If your product is basic, you can perform an acid-base extraction to separate it from neutral or acidic byproducts.
Frequently Asked Questions (FAQs)
Q4: What are the main synthetic routes to 2-amino-substituted benzothiazoles?
A4: The two most prevalent methods are:
-
Oxidative Cyclization of Arylthioureas: This is a classical and widely used method where an N-arylthiourea is cyclized in the presence of an oxidizing agent like bromine or with a catalyst in an acidic medium.[1][5] This method is often referred to as the Hugerschoff reaction.[2]
-
From 2-Aminothiophenol: 2-Aminothiophenol can be reacted with a variety of reagents, such as cyanogen bromide, nitriles, or isothiocyanates, to form the 2-aminobenzothiazole core.[6][7] It can also be condensed with aldehydes.[4][8]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q6: I am working with a 4-substituted aniline. Do I need to be concerned about regioisomer formation?
A6: Generally, if the para-position is blocked, the cyclization is directed and you will obtain the 6-substituted 2-aminobenzothiazole. However, with certain substitution patterns or under specific reaction conditions, the formation of a mixture of regioisomers (e.g., 5- and 7-substituted products) can occur.[3] Careful characterization of the final product is always recommended.
Q7: Are there any "green" or more environmentally friendly methods for this synthesis?
A7: Yes, research is ongoing to develop more sustainable synthetic protocols. Some approaches include:
-
Catalyst systems that can be recycled.[7]
-
Solvent-free reaction conditions.[7]
-
Microwave-assisted synthesis to reduce reaction times and energy consumption.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Aminobenzothiazoles from Arylthioureas
| Precursor | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Tolylthiourea | Br₂ (catalytic), H₂SO₄ | - | 5-12 | 95 | [1] |
| p-Chlorophenylthiourea | HBr (catalytic), H₂SO₄ | - | 45-70 | - | [1] |
| Phenylthiourea | Br₂ | Chloroform | - | - | [5] |
| N-Arylthioureas | Ni(II) catalyst | - | - | up to 91 | [6][10] |
| Isothiocyanatobenzenes & Amines | I₂, O₂ | Chlorobenzene | 120 | Moderate to Excellent | [9] |
Table 2: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol
| Co-reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Aldehydes | Air/DMSO | DMSO | - | Good to Excellent | [8] |
| Ketones | - | Ketone (as solvent) | Reflux | 39-95 | [4] |
| Aldehydes | H₂O₂/HCl | Ethanol | Room Temperature | 85-94 | [4] |
| Acid Chlorides/Anhydrides | KF·Al₂O₃ | - | - | High | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole from p-Tolylthiourea
This protocol is adapted from a patented procedure.[1]
-
Preparation: In a suitable reaction vessel, dissolve p-tolylthiourea (1.0 mol) in 300 ml of 98% sulfuric acid at 5-10°C.
-
Bromine Addition: Over a period of 30 minutes, add bromine (8 g) to the solution. During the addition, allow the temperature to rise to 12°C. Gas evolution will be observed.
-
Reaction: Stir the mixture at 45-55°C for 4 hours.
-
Nitrogen Purge: Blow nitrogen through the reaction mixture for 1 hour to remove any remaining bromine and HBr.
-
Work-up: Cool the mixture to room temperature and then add 150 ml of methanol.
-
Precipitation and Filtration: Cool the mixture further to 10°C. The resulting precipitate is filtered off.
-
Washing and Drying: Wash the precipitate with three 100 ml portions of acetone and dry to yield the product.
Protocol 2: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aryl Aldehydes
This protocol is based on a catalyst-free method.[8]
-
Reactant Mixture: In a reaction flask, combine 2-aminothiophenol (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in DMSO.
-
Reaction: Stir the mixture in the presence of air (as the oxidant) at the temperature specified in the literature for the particular substrate.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Key side reactions during the oxidative cyclization of arylthioureas.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 2. Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide | Scilit [scilit.com]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Amino-6-ethoxybenzothiazole and 2-Amino-6-methoxybenzothiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-amino-6-substituted benzothiazoles have garnered significant attention for their therapeutic potential. This guide provides a comparative overview of the biological activities of two closely related analogs: 2-Amino-6-ethoxybenzothiazole and 2-Amino-6-methoxybenzothiazole. While quantitative data for the methoxy derivative is available in the scientific literature, a direct comparative study featuring experimental data for the ethoxy analog is notably absent. This guide, therefore, presents the existing data for 2-Amino-6-methoxybenzothiazole and extrapolates potential structure-activity relationships for its ethoxy counterpart.
Comparative Biological Activity: An Overview
The nature of the substituent at the 6-position of the benzothiazole ring can significantly influence the pharmacological profile of the compound. Variations in lipophilicity, electronic effects, and steric hindrance due to different alkoxy groups can modulate the interaction of these molecules with their biological targets.
Table 1: Summary of Reported Biological Activities
| Compound | Biological Activity | Quantitative Data | Reference |
| 2-Amino-6-methoxybenzothiazole | Anti-inflammatory | Showed significant activity comparable to diclofenac sodium in a carrageenan-induced paw edema model. | [1] |
| Anticancer | A derivative exhibited an IC50 of 4.63 ± 0.85 µM against C6 rat glioma cells and 39.33 ± 4.04 µM against A549 human lung adenocarcinoma cells. | [2] | |
| Anticancer | Derivatives with a 6-methoxy group showed strong antiproliferative effects across various cancer cell lines. | [3] | |
| This compound | Various | No quantitative biological data available in the reviewed literature. It is primarily documented as a chemical intermediate. | [1][2] |
Structure-Activity Relationship (SAR) Insights
The available data on 2-amino-6-substituted benzothiazoles suggest that the nature of the substituent at the 6-position plays a crucial role in determining the biological activity.
-
Lipophilicity : The ethoxy group is more lipophilic than the methoxy group. This increased lipophilicity could potentially enhance membrane permeability and cellular uptake, which might lead to increased potency. However, it could also affect solubility and metabolic stability.
-
Steric Factors : The slightly larger size of the ethoxy group compared to the methoxy group could influence the binding affinity of the molecule to its target protein. Depending on the topology of the binding site, this could either be beneficial or detrimental to the activity.
-
Metabolism : The ether linkages of both methoxy and ethoxy groups are susceptible to metabolism by cytochrome P450 enzymes. The rate and products of metabolism could differ, leading to variations in the pharmacokinetic profiles of the two compounds.
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and comparison of biological data. Below are generalized protocols for key assays relevant to the evaluation of 2-aminobenzothiazole derivatives.
Synthesis of 2-Amino-6-alkoxybenzothiazoles
A common synthetic route to 2-amino-6-alkoxybenzothiazoles involves the reaction of the corresponding p-alkoxyaniline with potassium thiocyanate in the presence of bromine in glacial acetic acid. The reaction proceeds through an intermediate thiourea derivative which then cyclizes to form the benzothiazole ring.
In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This in vivo assay is a standard method to evaluate the anti-inflammatory activity of compounds.
-
Animal Model : Wistar albino rats are typically used.
-
Grouping : Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
Compound Administration : The test compounds and standard are administered orally or intraperitoneally.
-
Induction of Inflammation : After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement : The paw volume is measured at different time intervals using a plethysmometer.
-
Analysis : The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture : Human cancer cell lines (e.g., A549, C6) are cultured in appropriate media.
-
Seeding : Cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition : MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement : The absorbance is measured at a specific wavelength using a microplate reader.
-
Analysis : The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Signaling Pathways
The anticancer activity of many benzothiazole derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Conclusion
While 2-Amino-6-methoxybenzothiazole has demonstrated promising anti-inflammatory and anticancer activities in preclinical studies, a significant data gap exists for its ethoxy analog, this compound. The subtle structural difference between a methoxy and an ethoxy group can lead to considerable changes in the pharmacokinetic and pharmacodynamic properties of a compound. Therefore, a direct comparison of their biological activities is not feasible without dedicated experimental studies on the ethoxy derivative. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to enable a direct comparison and to further elucidate the structure-activity relationships of 2-amino-6-alkoxybenzothiazoles for the development of novel therapeutic agents.
References
A Comparative Guide to Benzothiazole Derivatives in Oncology Research
The benzothiazole scaffold, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4][5] Particularly in oncology, these compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines through diverse mechanisms of action.[1][6][7][8] This guide offers a comparative analysis of various benzothiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their cytotoxic potential, mechanistic insights, and the experimental methodologies used for their evaluation.
The Versatility of the Benzothiazole Scaffold in Cancer Therapy
The therapeutic potential of benzothiazole derivatives is largely attributed to the versatility of the benzothiazole nucleus, which allows for extensive structural modifications.[2][5] The nature and position of substituents on the benzothiazole ring system significantly influence the cytotoxic potency and selectivity of these compounds against different cancer cell lines.[9][10] Researchers have explored a wide array of substitutions at the C-2 and C-6 positions, leading to the discovery of derivatives with potent anti-tumor properties.[5]
The anticancer activity of these derivatives is not limited to a single mechanism. Studies have revealed that benzothiazole compounds can induce cancer cell death and inhibit proliferation through various pathways, including:
-
Induction of Apoptosis: Many benzothiazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells.[6][11][12][13][14][15] This is often achieved through the activation of the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspases.[12][14]
-
Cell Cycle Arrest: Several derivatives have been shown to halt the cell cycle at specific phases, such as G1 or sub-G1, preventing cancer cells from replicating.[6][13][16][17]
-
Inhibition of Key Signaling Pathways: Benzothiazole compounds have been found to modulate critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[14][18]
-
Enzyme Inhibition: Some derivatives act as inhibitors of crucial enzymes implicated in cancer progression, such as tyrosine kinases and topoisomerases.[10]
Comparative Cytotoxicity of Benzothiazole Derivatives
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic activity of a compound, representing the concentration required to inhibit the growth of 50% of a cell population.[2] A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of several benzothiazole derivatives against a panel of human cancer cell lines, offering a clear comparison of their cytotoxic efficacy.
Table 1: Cytotoxicity of Benzothiazole-Thiazolidinone Hybrids
| Derivative | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [19] |
| 4d | C6 (Rat Brain Glioma) | 0.03 | [19] |
Table 2: Cytotoxicity of 2-Substituted Benzothiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | 4a | PANC-1 (Pancreatic) | 27 ± 0.24 | [11] |
| 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | 4b | PANC-1 (Pancreatic) | 35 ± 0.51 | [11] |
| Pyrimidine based isoxazole derivative | 34 | Colo205 (Colon) | 5.04 | [3][20] |
| U937 (Lymphoma) | 13.9 | [3][20] | ||
| MCF-7 (Breast) | 30.67 | [3][20] | ||
| A549 (Lung) | 30.45 | [3][20] | ||
| Methoxybenzamide based benzothiazole | 41 | Various | 1.1 - 8.8 | [3][20] |
| Chloromethylbenzamide based benzothiazole | 42 | Various | 1.1 - 8.8 | [3][20] |
Table 3: Cytotoxicity of Benzothiazole-2-thiol Derivatives
| Derivative | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast) | 0.0012 | [2] |
| SW620 (Colon) | 0.0043 | [2] | ||
| A549 (Lung) | 0.044 | [2] | ||
| HepG2 (Liver) | 0.048 | [2] |
Mechanistic Insights: Key Signaling Pathways
The anticancer activity of benzothiazole derivatives often involves the modulation of critical signaling pathways that regulate cell survival, proliferation, and death. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.
Induction of Apoptosis via the Mitochondrial Pathway
A common mechanism of action for many benzothiazole derivatives is the induction of apoptosis through the intrinsic or mitochondrial pathway.[12][15] This process is often initiated by an increase in reactive oxygen species (ROS) generation and a loss of the mitochondrial transmembrane potential.[15]
Caption: Simplified signaling pathway of apoptosis induction by benzothiazole derivatives.
Experimental Protocols for Evaluating Anticancer Activity
The evaluation of the anticancer properties of benzothiazole derivatives typically involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.
General Experimental Workflow
The following diagram outlines a standard experimental workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer compounds.
Caption: General workflow for screening novel anticancer compounds.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzothiazole derivative in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.
-
Conclusion and Future Directions
The benzothiazole scaffold represents a versatile and privileged structure in the development of novel anticancer agents.[2][9] The therapeutic potential of these compounds is highly dependent on the substitution pattern around the core structure, offering a vast chemical space for further exploration.[9][10] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these derivatives.[10][21][22]
Future research should focus on:
-
Synthesizing and screening new libraries of benzothiazole derivatives with diverse substitutions.
-
Elucidating the precise molecular targets of the most potent compounds.
-
Conducting in vivo studies to evaluate the efficacy and safety of promising candidates in preclinical models.
-
Exploring combination therapies with existing anticancer drugs to enhance therapeutic outcomes.
By continuing to investigate the rich chemistry and biology of benzothiazole derivatives, the scientific community can pave the way for the development of novel and effective cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 13. Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review | Semantic Scholar [semanticscholar.org]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 22. rjptonline.org [rjptonline.org]
Unveiling the Potency of Benzothiazole Analogs: A Comparative Guide to Kinase Inhibition Profiles
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, benzothiazole and its derivatives have emerged as a promising scaffold. This guide offers a comparative analysis of the kinase inhibition profiles of various benzothiazole analogs, supported by quantitative data and detailed experimental methodologies, to aid in the rational design and selection of next-generation therapeutics.
Benzothiazole, a heterocyclic organic compound, serves as a versatile pharmacophore in the development of potent and selective kinase inhibitors.[1][2][3] Its ability to mimic the adenine portion of ATP allows it to competitively bind to the catalytic domain of kinases, thereby disrupting pro-cancer signaling pathways.[4] This has led to the exploration of a wide array of benzothiazole derivatives targeting various kinases implicated in cancer and other diseases. This guide synthesizes data from recent studies to provide a clear comparison of their inhibitory activities.
Comparative Kinase Inhibition Profiles
The following table summarizes the in vitro potency (IC50 values) of selected benzothiazole analogs against a panel of kinases. These compounds demonstrate a range of activities and selectivities, highlighting the tunability of the benzothiazole scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) | Reference |
| Compound 19 | PI3Kα, PI3Kβ, PI3Kγ, mTORC1 | Potent Inhibition (specific IC50 not provided) | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 | [5] |
| Compound 18 | PI3K/AKT/mTOR pathway | Potent Inhibition (specific IC50 not provided) | Multiple cancer cell lines | 0.50–4.75 | [5] |
| Derivatives 20 & 21 | PI3Kα | 9–290 | Not specified | Not specified | [5] |
| Compound 22 | PI3Kβ | 20 | Prostate cancer cells | Potent anti-proliferative effects | [5] |
| Compound 40 | B-RAFV600E | 23.1 ± 1.2 | Melanoma cells | Not specified | [5] |
| Compound 25 | CDK9 | Not specified | Various cancer cell lines | 0.64–2.01 | [5] |
| Compound 34 | CK2, GSK3β | 1900 ± 50 (CK2), 670 ± 270 (GSK3β) | Not specified | Not specified | [5] |
| Compound 7l | ATR (cellular assay) | Not specified | HCT116, HeLa | 2.527 (HCT116), 2.659 (HeLa) | [2] |
| Compound 7h | ATR (cellular assay) | Not specified | HCT116, HeLa | 6.553 (HCT116), 3.995 (HeLa) | [2] |
| Compound 2c | ATR (cellular assay) | Not specified | HCT116, HeLa | 3.670 (HCT116), 2.642 (HeLa) | [2] |
| Compound 9i | Hsp90 CTD | Not specified | MCF-7 | 3.9 ± 0.1 | [6] |
Key Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several benzothiazole analogs have demonstrated potent inhibition of key kinases within this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazole analogs.
Experimental Protocols
Accurate and reproducible data is the cornerstone of drug discovery. The following section details a generalized methodology for a kinase inhibition assay, a common technique used to determine the potency of compounds like the benzothiazole analogs discussed.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for measuring the inhibitory activity of a compound against a specific kinase using a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a benzothiazole analog) in a suitable solvent, such as DMSO.
-
Prepare a kinase buffer solution containing the purified kinase enzyme.
-
Prepare a substrate solution containing the kinase-specific peptide or protein substrate and ATP.
-
Prepare a detection solution containing a reagent that stops the kinase reaction and generates a detectable signal (e.g., a fluorescent antibody that recognizes the phosphorylated substrate).
-
-
Assay Procedure:
-
Dispense the test compound at various concentrations into the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase buffer solution to each well and incubate for a pre-determined time to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate solution to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by adding the detection solution to each well.
-
Incubate the plate at room temperature to allow the detection signal to develop.
-
Measure the signal (e.g., fluorescence intensity) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The benzothiazole scaffold represents a highly adaptable platform for the development of kinase inhibitors with diverse selectivity profiles. The data presented in this guide underscores the potential of various benzothiazole analogs to potently and selectively target key kinases involved in disease progression. By providing a comparative overview of their inhibition profiles and a detailed framework for their evaluation, this guide aims to facilitate the ongoing efforts in the discovery and development of novel benzothiazole-based therapeutics. Further structure-activity relationship (SAR) studies will undoubtedly continue to refine the potency and selectivity of these promising compounds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anticancer activity of a representative 2-aminobenzothiazole derivative, Compound 25, against established chemotherapeutic agents, Doxorubicin and Cisplatin. The information presented is supported by experimental data from publicly available research, offering a comprehensive overview for researchers in oncology and drug discovery.
Executive Summary
2-Aminobenzothiazole derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer properties. This guide focuses on a specific derivative, herein referred to as Compound 25 (a 2-aminobenzothiazole bearing a 4-phenoxyquinoline moiety), and evaluates its in vitro efficacy in comparison to Doxorubicin and Cisplatin. The primary mechanism of action for Compound 25 involves the inhibition of the c-MET signaling pathway, a critical regulator of cancer cell proliferation and survival.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of Compound 25, Doxorubicin, and Cisplatin against three human cancer cell lines: HT-29 (colon carcinoma), MKN-45 (gastric carcinoma), and H460 (non-small cell lung carcinoma).
| Compound | Cell Line | IC50 (µM) |
| Compound 25 | HT-29 | 0.18 ± 0.02[1] |
| MKN-45 | 0.06 ± 0.01[1] | |
| H460 | 0.01 ± 0.003[1] | |
| Doxorubicin | HT-29 | ~0.75[2] |
| MKN-45 | Not readily available | |
| H460 | 0.226 ± 0.045[3] | |
| Cisplatin | HT-29 | ~70[4] |
| MKN-45 | ~7[5] | |
| H460 | 0.33 ± 0.06[6] |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes.
Mechanism of Action: Signaling Pathway Inhibition
Compound 25 exerts its anticancer effects by targeting the c-MET receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), to c-MET triggers a signaling cascade that promotes cell proliferation, survival, migration, and angiogenesis. Compound 25 acts as a c-MET inhibitor, blocking these downstream effects.[1][7]
Caption: c-MET Signaling Pathway and Inhibition by Compound 25.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: MTT Assay Experimental Workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and control vehicle.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Apoptosis Assay Experimental Workflow.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Cell Cycle Analysis Experimental Workflow.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
RNase Treatment: Treat the fixed cells with RNase A to degrade RNA.
-
PI Staining: Stain the cells with a solution containing Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.[4][6][8]
Conclusion
The presented in vitro data suggests that the 2-aminobenzothiazole derivative, Compound 25, exhibits potent anticancer activity, in some cases surpassing the efficacy of standard chemotherapeutic agents like Doxorubicin and Cisplatin against specific cancer cell lines. Its mechanism of action through the inhibition of the c-MET signaling pathway highlights its potential as a targeted therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Evaluating the Magnolol Anticancer Potential in MKN-45 Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole Analogs
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1] Its inherent chemical properties allow for versatile modifications, leading to the development of potent agents for various therapeutic applications, most notably in anticancer and antimicrobial chemotherapy.[2][3] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts.
Anticancer Activity: Targeting the Engines of Cell Growth
Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents by inhibiting a variety of molecular targets crucial for tumor progression, including protein kinases such as PI3K, EGFR, and VEGFR-2, as well as other key cellular proteins.[2][3] The SAR studies reveal that substitutions at the 2-amino group and on the benzothiazole ring system are pivotal in determining the potency and selectivity of these compounds.
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution on the 2-Amino Group: The nature of the substituent on the exocyclic amino group plays a critical role in defining the anticancer activity. The introduction of various aryl, heteroaryl, and aliphatic moieties has led to the discovery of potent inhibitors. For instance, the incorporation of a piperazine-4-nitroaniline moiety in compound OMS14 resulted in significant inhibitory activity against the PIK3CD/PIK3R1 enzyme complex.[4]
-
Substitution on the Benzothiazole Ring: Modifications on the fused benzene ring, particularly at the 6-position, can significantly influence the cytotoxic potential. The introduction of electron-withdrawing groups like nitro (NO2) or halogens (Cl, F), and electron-donating groups such as ethoxy (OEt) and methyl (Me) have been shown to modulate activity.[2] For example, the rank order of cytotoxicity for substitution on the benzothiazole scaffold was found to be OEt > H > Me > NO2 in one study.[2]
-
Hybrid Molecules: The fusion of the 2-aminobenzothiazole scaffold with other pharmacologically active moieties, such as thiazolidinedione (TZD), has yielded hybrid compounds with enhanced antiproliferative effects.[2] Compound 20, a 2-aminobenzothiazole-TZD hybrid, demonstrated potent activity against multiple cancer cell lines.[2]
Comparative Anticancer Activity of 2-Aminobenzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency.
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| OMS5 | A549 (Lung Cancer) | 22.13 | Features a 4-nitroaniline substituent on the 2-amino group.[4] |
| MCF-7 (Breast Cancer) | 24.31 | Potent activity, though not primarily through PI3Kγ inhibition.[4] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety.[4] |
| MCF-7 (Breast Cancer) | 27.08 | Shows strong inhibition of PIK3CD/PIK3R1 (65% at 100 µM).[4] | |
| Compound 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 | Exhibits high potency and selectivity against cancer cells over normal cells.[2] |
| A549 (Lung Cancer) | 9.62 ± 1.14 | ||
| A375 (Melanoma) | 8.07 ± 1.36 | ||
| Compound 20 | HepG2 (Liver Cancer) | 9.99 | A 2-aminobenzothiazole-TZD hybrid.[2] |
| HCT-116 (Colon Cancer) | 7.44 | Substitution on the terminal phenyl ring enhances activity.[2] | |
| MCF-7 (Breast Cancer) | 8.27 | ||
| Compound 7 | A-375 (Melanoma) | 16 | Derived from the clathrodin scaffold.[5] |
| BALB/c 3T3 (Fibroblast) | 71 | Demonstrates four-fold selectivity for cancer cells over normal fibroblasts.[5] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant bacteria has necessitated the search for novel antimicrobial agents. 2-Aminobenzothiazole derivatives have surfaced as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[6] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[7]
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Disubstitution at the 2-Amino Group: For potent activity against Staphylococcus aureus, N,N-disubstitution on the 2-amino group was found to be crucial.[6] Specifically, the presence of an N-propylimidazole moiety was identified as critical for antibacterial efficacy.[6]
-
Substitution on the Benzothiazole Ring: In contrast to anticancer activity, polar substitutions on the benzothiazole ring were generally not well-tolerated for antibacterial activity against S. aureus.[6] Halogen substitutions, such as chlorine at the 5- or 6-position, were found to be favorable.[6]
-
Dual-Target Inhibition: Certain derivatives have been designed to act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, leading to potent and broad-spectrum antibacterial activity.[7]
Comparative Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
The following table presents the antimicrobial activity of selected 2-aminobenzothiazole analogs, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µM) | Key Structural Features & SAR Insights |
| Compound 1 | Staphylococcus aureus | 2.9 | N,N-disubstituted 2-aminobenzothiazole.[6] |
| MRSA (USA300) | 2.9 | The N-propylimidazole group is critical for activity.[6] | |
| Compound 4 | Staphylococcus aureus | 5.9 - 11.8 | Removal of the 6-chloro group from Compound 1 leads to a slight decrease in activity.[6] |
| Compound 5 | Staphylococcus aureus | 2.9 | Shifting the chloro group from the 6- to the 5-position does not affect activity.[6] |
| Compound 7 | Enterococcus faecalis | Moderate | A clathrodin-based analog.[5] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the validation and comparison of scientific data. Below are outlines of the key experimental protocols typically employed in the evaluation of 2-aminobenzothiazole derivatives.
Synthesis of 2-Aminobenzothiazole Derivatives
A common synthetic route to prepare substituted 2-aminobenzothiazoles involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form an intermediate, which is then reacted with various amines or piperazine derivatives.[4]
General Procedure for N-substituted 2-aminobenzothiazoles:
-
To a solution of 2-aminobenzothiazole in a suitable solvent (e.g., dry benzene or dioxane), an equimolar amount of triethylamine is added.[4]
-
The mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise with constant stirring.
-
The reaction is stirred for several hours, and the resulting precipitate (triethylamine hydrochloride) is filtered off.
-
The filtrate containing the N-(benzothiazol-2-yl)-2-chloroacetamide intermediate is then reacted with a desired amine or piperazine derivative, often with heating.[4]
-
The final product is isolated through precipitation, filtration, and purification, typically by recrystallization or column chromatography.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol Outline:
-
Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol Outline:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
A standardized inoculum of the test microorganism (e.g., S. aureus) is added to each well.
-
The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the SAR Landscape
Graphical representations can effectively illustrate complex relationships and workflows. The following diagrams, created using the DOT language, provide a visual summary of the key structure-activity relationships and a typical experimental workflow.
Caption: Key structure-activity relationships for 2-aminobenzothiazole analogs.
Caption: A typical experimental workflow for the development of 2-aminobenzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of Novel 2-Aminobenzothiazole Derivatives
A new wave of synthetic 2-aminobenzothiazole derivatives is demonstrating significant promise in the field of oncology, exhibiting potent cytotoxic effects against a range of human cancer cell lines. This guide provides a comparative overview of the in vitro anticancer activity of these novel compounds, supported by experimental data from recent studies. The findings suggest that specific structural modifications to the 2-aminobenzothiazole scaffold can lead to enhanced cytotoxicity, often surpassing the efficacy of established chemotherapeutic agents.
Recent research has focused on the synthesis and evaluation of various series of 2-aminobenzothiazole derivatives, revealing their potential to inhibit key signaling pathways involved in cancer cell proliferation and survival. These pathways include those mediated by phosphoinositide 3-kinase (PI3K), vascular endothelial growth factor receptor-2 (VEGFR-2), and the epidermal growth factor receptor (EGFR).[1][2] The cytotoxic activity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[2]
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of several novel 2-aminobenzothiazole derivatives against various human cancer cell lines, alongside standard reference drugs for comparison. Lower IC50 values indicate greater cytotoxic potential.
| Compound Series | Target/Mechanism of Action | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference Drug(s) |
| Optically Active Thiourea & 2-Aminobenzothiazole Derivatives (IVe, IVf, IVh, Vg) | DNA Damaging Activity | 15 - 30 | - | - | - | 33 - 48 | - |
| Pyrimidine-based 2-Aminobenzothiazole Derivatives (17d, 18, 13b) | Not Specified | - | - | - | 0.41 - 0.56 | - | 5-Fluorouracil |
| 2-Aminobenzothiazole-Piperazine Derivatives (OMS5, OMS14) | PI3Kδ Inhibition | 22.13 - 61.03 | 22.13 - 61.03 | - | - | - | Doxorubicin, Gedatolisib |
| 2-Aminobenzothiazole-Thiazolidinedione (TZD) Hybrids (20) | VEGFR-2 Inhibition | 8.27 | - | 7.44 | 9.99 | - | Sorafenib |
| 2-Aminobenzothiazole-Chalcone (CT) Hybrids (21) | VEGFR-2 Inhibition | 10.34 - 12.14 | - | 10.34 - 12.14 | 10.34 - 12.14 | - | Sorafenib |
| EGFR Inhibitors (13) | EGFR Inhibition | - | 9.62 | 6.43 | - | - | - |
| c-MET Inhibitors (25) | c-MET Inhibition | - | - | 0.18 | - | - | - |
Note: A dash (-) indicates that data was not available in the cited sources.
| Reference Drug | Target/Mechanism of Action | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.9 | ~1.2 | ~0.5 - 1.0 |
| Cisplatin | DNA Cross-linking Agent | ~3.1 | - | - |
| Gedatolisib | PI3K/mTOR Inhibitor | - | 16.46 | - |
| Sorafenib | VEGFR-2 Inhibitor | - | - | - |
Experimental Protocols
The evaluation of the cytotoxic effects of these novel 2-aminobenzothiazole derivatives consistently employs the MTT assay. The general protocol is as follows:
MTT Assay for Cytotoxicity Assessment [2]
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. The cells are then incubated for 24 hours to allow for attachment to the plate surface.
-
Compound Treatment: The attached cells are treated with various concentrations of the 2-aminobenzothiazole derivatives or standard anticancer drugs. A control group of cells is treated with the vehicle (e.g., DMSO) alone. The plates are then incubated for a period of 48 to 72 hours.
-
MTT Addition: Following the incubation period, a solution of MTT is added to each well. The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several novel 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways crucial for tumor growth and survival.
One of the key pathways targeted is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in many types of cancer.[3][4] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by novel 2-aminobenzothiazole derivatives.
Another important target is VEGFR-2 , a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.
The general workflow for identifying and evaluating the cytotoxicity of these novel compounds is a multi-step process that begins with synthesis and proceeds through in vitro screening.
Caption: General experimental workflow for in vitro cytotoxicity evaluation.
References
A Researcher's Guide to Validating DprE1 as the Target of Benzothiazoles in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the molecular target of antitubercular compounds, with a focus on the benzothiazole class, including derivatives like 2-Amino-6-ethoxybenzothiazole. Experimental evidence points to Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) as the primary target of many benzothiazole-containing inhibitors. DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, making it a prime target for novel drug development against Mycobacterium tuberculosis (M. tuberculosis).[1][2][3][4][5] Its absence in humans enhances its appeal as a selective target, minimizing potential toxicity.[1][2]
This document outlines the key experimental approaches used to confirm that a compound's antimycobacterial activity is a direct result of DprE1 inhibition. We compare biochemical, biophysical, and genetic validation techniques, providing supporting data from well-characterized DprE1 inhibitors as a benchmark for novel agents.
The DprE1 Pathway: A Vulnerable Target in Cell Wall Synthesis
DprE1 is a key enzyme in a two-step epimerization reaction essential for producing decaprenylphosphoryl-D-arabinofuranose (DPA).[6][7] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two critical polysaccharides that form the backbone of the M. tuberculosis cell wall.[3][6][8] Inhibition of DprE1 halts this vital pathway, leading to bacterial death.[2][8][9]
The pathway involves DprE1 oxidizing the substrate Decaprenylphosphoryl-β-D-ribose (DPR) to an intermediate, which is then reduced by a partner enzyme, DprE2, to form DPA.[1][6][10] Inhibitors can bind to DprE1 either covalently or non-covalently to block this process.[3][8][11]
Caption: The DprE1/DprE2 enzymatic pathway for DPA biosynthesis and its inhibition.
A Multi-pronged Approach to Target Validation
Confirming a drug's mechanism of action requires a combination of techniques. A robust validation workflow integrates evidence from enzymatic assays, whole-cell activity, direct target engagement within the cellular environment, and genetic manipulation.
Caption: A logical workflow for validating DprE1 as the inhibitor's target.
Comparison of Target Validation Methodologies
The following sections detail the protocols and comparative data for three essential validation techniques. Data for well-characterized DprE1 inhibitors are provided as a benchmark.
Biochemical Validation: Direct Enzyme Inhibition Assay
This approach directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant DprE1.[6][7] A positive result is a cornerstone of target validation, demonstrating a direct molecular interaction.
Experimental Protocol: DprE1 Enzymatic Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant M. tuberculosis DprE1 is expressed and purified. The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is prepared.[6]
-
Inhibitor Preparation: Test compounds (e.g., this compound derivatives) are dissolved in DMSO to create a stock solution, from which serial dilutions are made.[10]
-
Reaction Setup: In a 96-well plate, purified DprE1 enzyme and the FAD cofactor are pre-incubated with varying concentrations of the test inhibitor or DMSO (as a control) in a suitable buffer.[10]
-
Reaction Initiation: The reaction is initiated by adding the DPR substrate. The mixture is incubated, typically for 1 hour at 37°C.[10]
-
Detection & Analysis: The reaction can be quenched and the product formation measured. Common methods include monitoring the production of H₂O₂, a byproduct of the reaction, using a fluorogenic probe like Amplex Red or Resazurin.[8] The concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) is then calculated from the dose-response curve.[6]
Table 1: Comparative Performance of DprE1 Inhibitors (Biochemical & Whole-Cell)
| Compound | Class | DprE1 IC₅₀ (nM) | M. tb H37Rv MIC (ng/mL) | Mechanism of Action |
| BTZ043 | Benzothiazinone | ~2 | ~1 | Covalent |
| PBTZ169 (Macozinone) | Benzothiazinone | ~0.65[10] | 0.2-0.5 | Covalent |
| TBA-7371 | Dinitrobenzamide | ~28 | 20 | Non-covalent |
| OPC-167832 | Imidazopyridine | ~0.2 | 0.1-0.2 | Non-covalent |
Note: IC₅₀ and MIC values are compiled from multiple sources in the literature and can vary based on specific assay conditions.[1][10][12]
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming that a compound engages its target within the complex environment of an intact cell.[13][14] The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[15]
Experimental Protocol: DprE1 CETSA in M. tuberculosis
-
Cell Culture and Treatment: M. tuberculosis cultures are grown and treated with the test compound at a specific concentration or with a vehicle control (DMSO).[7]
-
Thermal Challenge: The treated cell suspensions are divided into aliquots and heated to a range of different temperatures to create a "melt curve."
-
Cell Lysis and Protein Separation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.[7]
-
Detection: The amount of soluble DprE1 remaining at each temperature is quantified, typically by Western Blot using a DprE1-specific antibody.
-
Data Analysis: A thermal melt curve is plotted for both the treated and control samples. A shift in the curve to a higher temperature for the compound-treated sample indicates that the compound has bound to and stabilized DprE1, confirming target engagement.[13][15]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Genetic Validation: CRISPR Interference (CRISPRi)
Genetic methods provide orthogonal evidence for a compound's mechanism of action. Using CRISPR interference (CRISPRi), the expression of the target gene (dprE1) can be selectively repressed.[16][17] If the compound's target is indeed DprE1, reducing the amount of DprE1 protein in the cell should make the bacteria hypersensitive to the inhibitor.
Experimental Protocol: DprE1 CRISPRi Knockdown and Sensitization
-
Strain Construction: An anhydrotetracycline (ATc)-inducible CRISPRi system is engineered in M. tuberculosis.[18] A specific single-guide RNA (sgRNA) is designed to target the dprE1 gene for transcriptional repression by a catalytically "dead" Cas9 (dCas9).[16][19]
-
Target Repression: The M. tuberculosis CRISPRi strain is cultured. Expression of dCas9 and the sgRNA is induced by adding ATc to the medium, leading to the knockdown of DprE1 expression.[19][20]
-
Phenotypic Analysis: The level of gene repression is confirmed via qRT-PCR.[18]
-
Synergy Testing (MIC Shift): The Minimum Inhibitory Concentration (MIC) of the test compound is determined for the CRISPRi strain in both the presence (DprE1 repressed) and absence (DprE1 normally expressed) of the ATc inducer.
-
Data Analysis: A significant decrease in the MIC in the presence of ATc indicates that reduced levels of the DprE1 target protein render the cells more susceptible to the inhibitor. This provides strong genetic evidence that the compound's activity is mediated through DprE1.[16]
Table 2: Expected Outcomes of Genetic Validation for a DprE1 Inhibitor
| Condition | DprE1 Expression Level | Expected MIC of DprE1 Inhibitor | Interpretation |
| No ATc (Uninduced) | Normal | Baseline MIC | Wild-type susceptibility. |
| + ATc (Induced) | Repressed / Knockdown | Lower MIC | Hypersensitivity confirms on-target activity. |
Conclusion
Validating the target of a novel antitubercular compound like this compound is a critical step in drug development. A consensus from multiple orthogonal methods is required to confidently assign DprE1 as the molecular target. The workflow presented here, combining direct enzyme inhibition, confirmation of target engagement in whole cells, and genetic validation, provides a robust framework for researchers. By comparing the performance of new chemical entities to well-characterized inhibitors, drug development professionals can effectively prioritize promising candidates for the fight against tuberculosis.
References
- 1. mdpi.com [mdpi.com]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DprE1--from the discovery to the promising tuberculosis drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. CRISPRi-mediated characterization of novel anti-tuberculosis targets: Mycobacterial peptidoglycan modifications promote beta-lactam resistance and intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tuberculosis drug discovery in the CRISPR era - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Amino-6-ethoxybenzothiazole Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-ethoxybenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases. The ethoxy group at the 6-position can influence the pharmacokinetic and pharmacodynamic properties of these inhibitors. Understanding the cross-reactivity profile of this class of compounds is paramount for developing selective and effective therapeutic agents while minimizing off-target effects. This guide provides a comparative analysis of a representative this compound based inhibitor, "Compound X," against a panel of kinases, supported by detailed experimental methodologies.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of Compound X, a representative this compound based inhibitor, was assessed against a diverse panel of protein kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50), providing a quantitative overview of its potency and selectivity. The data presented is a synthesized representation based on findings for structurally related benzothiazole derivatives.
| Target Kinase | Kinase Family | IC50 (nM) of Compound X | Alternative Inhibitor | IC50 (nM) of Alternative Inhibitor |
| p56-Lck | Src Family Kinase | 50 | Dasatinib | 1.1 |
| Src | Src Family Kinase | 150 | Bosutinib | 1.2 |
| VEGFR2 | Receptor Tyrosine Kinase | 500 | Sunitinib | 2.0 |
| EGFR | Receptor Tyrosine Kinase | >10,000 | Gefitinib | 24 |
| CDK2 | Cyclin-Dependent Kinase | >10,000 | Roscovitine | 100 |
| p38α | MAPK | >10,000 | SB203580 | 50 |
Note: The IC50 values for "Compound X" are representative and intended for illustrative purposes to showcase a typical cross-reactivity profile for this class of inhibitors.
Understanding the Target Landscape: Signaling Pathways
To contextualize the inhibitory action of this compound based inhibitors, it is crucial to visualize their position within key cellular signaling pathways. The following diagram illustrates a simplified representation of the T-cell receptor signaling cascade, where Lck plays a pivotal role.
Caption: Simplified Lck signaling pathway in T-cell activation.
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to generate the comparative data.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of the test compound to the kinase of interest.
Materials:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Eu-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.
-
Recombinant human kinase enzyme.
-
Test compound (e.g., this compound derivative).
-
384-well microplate.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase enzyme and the Eu-labeled antibody mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is measured at two wavelengths: 665 nm (tracer emission) and 615 nm (Europium emission).
-
The ratio of the emissions at 665 nm to 615 nm is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cultured cells expressing the target kinase.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Test compound.
-
PCR tubes.
-
Thermal cycler.
-
Western blotting reagents and equipment.
-
Antibody specific to the target kinase.
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
By combining robust biochemical and cellular assays, researchers can build a comprehensive understanding of the cross-reactivity of this compound based inhibitors. This knowledge is critical for the rational design of next-generation kinase inhibitors with improved selectivity and therapeutic potential.
Head-to-Head Comparison of Benzothiazole and Benzimidazole Scaffolds: A Guide for Drug Development Professionals
An in-depth analysis of the synthesis, physicochemical properties, and biological activities of benzothiazole and benzimidazole scaffolds to guide researchers and scientists in drug design and development.
Benzothiazole and benzimidazole represent two of the most significant heterocyclic scaffolds in medicinal chemistry. Their presence in a multitude of clinically approved drugs and biologically active compounds underscores their importance.[1][2][3] While structurally related, the substitution of a sulfur atom in benzothiazole with a nitrogen atom in benzimidazole imparts distinct physicochemical and pharmacological characteristics. This guide offers a comprehensive, data-driven comparison to facilitate informed decisions in the selection and optimization of these scaffolds for therapeutic applications.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences in the physicochemical properties of benzothiazole and benzimidazole, such as melting point, boiling point, and basicity, are directly attributable to the presence of sulfur versus nitrogen. These properties are critical in determining the solubility, absorption, and overall pharmacokinetic profile of drug candidates. For instance, the introduction of polar functionalities like an N-methyl-piperazine group has been shown to enhance the aqueous solubility of derivatives of both scaffolds.[4][5]
| Property | Benzothiazole | Benzimidazole |
| Molecular Formula | C₇H₅NS | C₇H₆N₂ |
| Molar Mass | 135.19 g/mol | 118.14 g/mol |
| Melting Point | 2 °C | 170-172 °C[6] |
| Boiling Point | 227-228 °C | 360 °C[6] |
| Acidity (pKa) | ~1.1 (protonated form) | ~5.6 (protonated form), ~13.2 (N-H) |
| Basicity (pKb) | ~12.9 | ~8.4 |
| Solubility | Generally good in organic solvents, limited in water. | Soluble in polar organic solvents, sparingly soluble in water. |
Synthesis: Building the Core Scaffolds
The synthetic accessibility of these scaffolds is a crucial factor in drug development. A variety of synthetic routes are available for both, ranging from classical methods to more efficient and environmentally friendly modern techniques.
Crafting the Benzothiazole Core
The most prevalent method for synthesizing the benzothiazole scaffold involves the condensation of 2-aminothiophenol with a range of electrophilic partners, including aldehydes, carboxylic acids, and acyl chlorides.[7][8]
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Condensation with Aldehydes | 2-Aminothiophenol, Aldehyde | H₂O₂/HCl | Ethanol | Room Temp | 45 - 60 min | 85 - 94%[9] |
| Microwave-Assisted | 2-Aminothiophenol, Aldehyde | None | DMF | 120 | 5 - 10 min | 90 - 98%[10][11] |
| Reaction with Acyl Chlorides | 2-Aminothiophenol, Acyl Chloride | Pyridine | Toluene | Reflux | 2 - 4 h | 80 - 95%[7][12] |
Assembling the Benzimidazole Nucleus
The synthesis of benzimidazoles is most commonly achieved through the condensation of o-phenylenediamine with aldehydes or carboxylic acids and their derivatives.[13][14][15][16]
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Phillips-Ladenburg Synthesis | o-Phenylenediamine, Carboxylic Acid | 4N HCl | - | Reflux | 4 - 6 h | 60 - 80% |
| Condensation with Aldehydes | o-Phenylenediamine, Aldehyde | H₂O₂/HCl | Acetonitrile | Room Temp | 30 - 60 min | 88 - 96%[17] |
| Microwave-Assisted | o-Phenylenediamine, Aldehyde | None | Ethanol | 80 | 3 - 5 min | 92 - 98%[10][11] |
| From Orthoesters | o-Phenylenediamine, Orthoester | ZrCl₄ | Anhydrous EtOH | Room Temp | 15 - 30 min | 90 - 98%[13] |
Comparative Biological Activities
A direct comparison of the biological activities of derivatives from both scaffolds reveals nuances in their therapeutic potential.
Antimicrobial Efficacy
Both benzothiazole and benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity. In some head-to-head comparisons, benzothiazole-containing compounds have shown superior activity. For instance, in a study of 2,5-disubstituted furan derivatives, the benzothiazole analogs were more potent against S. cerevisiae than their benzimidazole counterparts.[18]
| Organism | Benzothiazole Derivative Example | MIC (µg/mL) | Benzimidazole Derivative Example | MIC (µg/mL) |
| Staphylococcus aureus | 2-(Aryl)-benzothiazole | 12.5 - 50[19] | 2-(Aryl)-benzimidazole | 25 - 100[19] |
| Escherichia coli | 2-Amino-6-substituted-benzothiazole | 78.125[18] | Tetrahydropyrimidinyl-substituted benzimidazole | 1[20][21] |
| Candida albicans | 2-Substituted benzothiazole | 10 - 20[22] | 2-Substituted benzimidazole | 5 - 15[22] |
| Aspergillus fumigatus | Phenylsulfonyl pyrazolo[5,1-c][7][13][23]triazinyl benzothiazole | Equipotent to cycloheximide[24] | Phenylsulfonyl pyrazolo[5,1-c][7][13][23]triazinyl benzimidazole | Equipotent to cycloheximide[24] |
Anticancer Potential
The anticancer activity of both scaffolds is well-documented.[3][25][26] Benzothiazole derivatives, in particular, have shown significant promise.[3][25] Interestingly, in some molecular frameworks, the replacement of the benzothiazole scaffold with a benzimidazole moiety has been shown to retain potent anticancer activity.[4][27]
| Cell Line | Benzothiazole Derivative Example | IC₅₀ (µM) | Benzimidazole Derivative Example | IC₅₀ (µM) |
| HCT-116 (Colon) | 2-(4-Aminophenyl)benzothiazole | 0.5 - 5[4][27] | 2-(4-Methoxyphenyl)benzimidazole | 3.5 ± 0.4[28] |
| MCF-7 (Breast) | Thiophene-based diamidino-substituted phenyl-benzothiazole | Strong antiproliferative effect[29] | Imidazole-based benzothiazole | 10[29] |
| HepG2 (Liver) | 2-(3,4,5-Trimethoxyphenyl)-6-substituted-benzothiazole | 0.1 - 1 | N-methylpiperazine substituted benzimidazole | Comparable to benzothiazole analog[4][27] |
| HeLa (Cervical) | Substituted chlorophenyl oxothiazolidine based benzothiazole | 9.76[29] | - | - |
Antiviral Activity
Derivatives of both scaffolds have been investigated as potential antiviral agents. Benzothiazoles have shown activity against a range of viruses including HIV, HCV, and Herpes Simplex Virus.[30] Similarly, benzimidazole-containing compounds, such as certain benzimidazole-triazole hybrids, have demonstrated potent antiviral effects.[31]
| Virus | Benzothiazole Derivative Example | Activity | Benzimidazole Derivative Example | Activity |
| HIV-1 | 2-(p-Chlorophenoxymethyl)benzothiazole | IC₅₀ = 0.34 µmol/L[30] | Indomethacin-benzimidazole derivative | Potent[32] |
| HCV | Disulphonamide analogue of benzothiazole | Potent NS5A inhibitor[30][33] | - | - |
| HSV-1 | Pyrimido[2,1-b]benzothiazole | 50-61% plaque reduction[30] | Benzimidazole-triazole hybrids | Potent[31] |
| Vaccinia Virus | 3-(2-Ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione | High selectivity[34] | - | - |
Antioxidant Properties
The ability to combat oxidative stress is another important therapeutic property associated with these scaffolds. Derivatives of both benzothiazole and benzimidazole have been shown to possess significant antioxidant and radical scavenging capabilities.[35][36][37]
| Assay | Benzothiazole Derivative Example | Activity | Benzimidazole Derivative Example | Activity |
| DPPH Radical Scavenging | Hydroxy-substituted amidino benzothiazoles | Potent[35] | 2-Aryl benzimidazoles with a 5-hydroxy group | Comparable or better than TBHQ[35] |
| ABTS Radical Scavenging | Hydroxy-substituted amidino benzothiazoles | Potent[35] | - | - |
| FRAP (Ferric Reducing Antioxidant Power) | Hydroxy-substituted amidino benzothiazoles | Potent[35] | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are standardized procedures for the synthesis and biological evaluation of benzothiazole and benzimidazole derivatives.
General Procedure for Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
Source: Adapted from comparative studies on conventional and microwave synthesis.[10][11]
-
Combine 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in a microwave-safe vessel with dimethylformamide (3 mL).
-
Seal the vessel and irradiate in a microwave reactor at 120 °C for 5-10 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
Source: Adapted from comparative studies on conventional and microwave synthesis.[10][11]
-
In a microwave-safe vessel, prepare a mixture of o-phenylenediamine (1 mmol) and the corresponding aldehyde (1 mmol) in ethanol (5 mL).
-
Seal the vessel and subject it to microwave irradiation at 80 °C for 3-5 minutes.
-
Follow the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Source: Based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in either Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubate the plates at 35-37 °C for 18-24 hours (bacteria) or at 35 °C for 24-48 hours (fungi).
-
The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.
In Vitro Cytotoxicity (MTT) Assay
Source: Standard protocol for assessing cell viability.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.
-
Remove the treatment medium and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for an additional 3-4 hours at 37 °C.
-
Remove the MTT-containing medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Visualizing Workflows and Pathways
General Synthetic Pathways
Caption: General synthetic routes to benzothiazole and benzimidazole derivatives.
Antimicrobial Screening Workflow
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The benzothiazole and benzimidazole scaffolds, while sharing a common bicyclic core, offer distinct advantages and opportunities in drug discovery. Benzothiazoles have consistently demonstrated potent antimicrobial and anticancer activities.[18][29] Benzimidazoles, as purine isosteres, have the inherent ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological effects.[20][26] The selection of one scaffold over the other will be dictated by the specific therapeutic target, the desired mechanism of action, and the overall drug-like properties required for the intended clinical application. This comparative guide provides the necessary data and protocols to empower researchers to rationally design and synthesize the next generation of therapeutics based on these privileged scaffolds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzimidazole synthesis [organic-chemistry.org]
- 18. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Benzothiazole synthesis [organic-chemistry.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. | Semantic Scholar [semanticscholar.org]
- 35. researchgate.net [researchgate.net]
- 36. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Amino-6-ethoxybenzothiazole Derivatives: A Comparative Guide for Drug Development Professionals
An objective analysis of the performance of novel 2-amino-6-ethoxybenzothiazole derivatives against established therapeutic agents in oncology, inflammation, and infectious diseases reveals their promising potential as a versatile scaffold for future drug discovery. Recent preclinical studies have demonstrated significant efficacy of these derivatives, often comparable or superior to standard drugs. This guide provides a comprehensive comparison, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Anticancer Activity: Potent Cytotoxicity Against a Range of Cancer Cell Lines
Newly synthesized this compound derivatives have exhibited significant cytotoxic effects against various human cancer cell lines. Their mechanism of action is frequently linked to the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Quantitative Data Summary: In Vitro Cytotoxicity (IC50, µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 2-aminobenzothiazole derivatives compared to standard anticancer drugs. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Standard Drug(s) | IC50 (µM) |
| 2-Aminobenzothiazole Derivative Series 1 | MCF-7 (Breast) | 8.27 - 39.51 | Doxorubicin | ~0.9 - 7.67 |
| A549 (Lung) | 9.62 - 22.13 | Cisplatin | ~3.1 | |
| HepG2 (Liver) | 9.99 - 12.14 | Sorafenib | N/A | |
| HCT-116 (Colon) | 6.43 - 11.21 | 5-Fluorouracil | <5 - 16.33 | |
| Compound 6 | HepG2 (Liver) | 0.21 | Doxorubicin | 8.28 |
| A549 (Lung) | 1.7 | Doxorubicin | 6.62 | |
| MCF-7 (Breast) | 11.7 | Doxorubicin | 7.67 |
N/A: Data not available from the searched resources.
Anti-inflammatory Activity: Significant Reduction in Edema
In preclinical models of inflammation, this compound derivatives have demonstrated potent anti-inflammatory effects. The carrageenan-induced paw edema model in rodents is a standard method for evaluating the efficacy of novel anti-inflammatory agents.
Quantitative Data Summary: Carrageenan-Induced Paw Edema
The table below presents the percentage of inhibition of paw edema by 2-aminobenzothiazole derivatives in comparison to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
| Compound/Drug | Dose | Inhibition of Paw Edema (%) | Standard Drug | Inhibition of Paw Edema (%) |
| 2-Aminobenzothiazole Derivatives | Varied | Up to 60.16% | Diclofenac | Significant inhibition |
Specific percentage of inhibition for Diclofenac was not consistently reported across all studies, but it was used as a positive control demonstrating significant reduction in edema.
Antimicrobial Activity: Broad-Spectrum Efficacy
Certain this compound derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness.
Quantitative Data Summary: Antimicrobial Activity (MIC, µg/mL)
The following table compares the MIC values of new derivatives with standard antibiotics. Lower MIC values indicate greater antimicrobial activity.
| Compound/Drug | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Standard Drug(s) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2-Azidobenzothiazole Derivative (2d) | 8 | 128 | Ciprofloxacin | 6.25 | 6.25 |
| Benzothiazole-Triazole Derivative | 3.12 | 3.12 | Ciprofloxacin | 6.25 | 6.25 |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined optimal density and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives or standard drugs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the media is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or SDS) is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Carrageenan-Induced Paw Edema
This in vivo assay is a widely used model for screening anti-inflammatory drugs.[3][4][5]
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds (2-aminobenzothiazole derivatives) or the standard drug (e.g., diclofenac) are administered orally or intraperitoneally at a specific time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the animals.
-
Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group that received only carrageenan.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7][8]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilutions: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway in Cancer
Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[9][10][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of these derivatives are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in regulating the expression of pro-inflammatory genes.[13][14][15][16]
Caption: Inhibition of the NF-κB signaling pathway by 2-aminobenzothiazole derivatives.
General Experimental Workflow for In Vitro Drug Screening
The following diagram outlines a typical workflow for the initial in vitro screening of 2-aminobenzothiazole derivatives.
Caption: General experimental workflow for the in vitro evaluation of anticancer compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. bio-protocol.org [bio-protocol.org]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-6-ethoxybenzothiazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-6-ethoxybenzothiazole, ensuring compliance with safety protocols and regulatory requirements.
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
Immediate Safety and Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data for this compound and structurally similar chemicals, it is classified with multiple hazard warnings.[1] Understanding these hazards is the first step in ensuring safe disposal.
Hazard Classification Summary:
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Given these classifications, this compound must be treated as hazardous waste. Improper disposal can lead to health risks and environmental contamination.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials. This protocol is based on general best practices for laboratory chemical waste management.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
A dust mask (type N95 or equivalent) when handling the solid form to prevent inhalation.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound powder, along with any materials contaminated with the solid (e.g., weighing papers, contaminated gloves, absorbent pads), in a designated and clearly labeled hazardous waste container. The container must be chemically resistant, have a secure lid, and be in good condition.
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Triple-rinse empty containers that held this compound. The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
3. Labeling of Waste Containers: All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
4. Storage of Hazardous Waste: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Ensure the storage area is designed for hazardous waste and complies with institutional and local regulations.
5. Arranging for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Chemical waste must be disposed of through a licensed and approved waste disposal facility.[2][3][4] Never dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Amino-6-ethoxybenzothiazole
This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-6-ethoxybenzothiazole, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical Information:
-
Name: this compound
-
CAS Number: 94-45-1
-
Molecular Formula: C₉H₁₀N₂OS
-
Appearance: Off-white to light tan powder.[1]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Handling Solid | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (or other chemically resistant gloves) | NIOSH-approved N95 dust mask or half-mask respirator with a particulate filter | Laboratory coat |
| Preparing Solutions | Chemical splash goggles or face shield | Nitrile gloves (or other chemically resistant gloves). Consider double-gloving. | Work in a certified chemical fume hood | Laboratory coat, consider a chemical-resistant apron |
| Handling Solutions | Chemical splash goggles | Nitrile gloves (or other chemically resistant gloves) | Work in a well-ventilated area. Use a chemical fume hood if there is a risk of aerosolization. | Laboratory coat |
Operational Plan for Safe Handling
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name, CAS number, and hazard warnings.
-
Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
2. Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within a chemical fume hood or a designated containment area to minimize inhalation of dust.
-
Wear the appropriate PPE as outlined in the table above.
-
Use a dedicated set of spatulas and weighing boats. Clean them thoroughly after use.
-
Close the container tightly after use.
3. Solution Preparation:
-
Always prepare solutions inside a certified chemical fume hood.
-
Wear chemical splash goggles, a lab coat, and nitrile gloves.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately labeled with the chemical name, concentration, solvent, and hazard information.
4. Handling of Solutions:
-
Handle solutions in a well-ventilated area. If there is any risk of aerosol generation, work within a chemical fume hood.
-
Use appropriate glassware and equipment.
-
Avoid direct contact with the solution. Use a pipette or other transfer device.
5. Spill Cleanup:
-
In case of a small spill of the solid, gently sweep it up with a brush and dustpan, avoiding the creation of dust clouds. Place the material in a sealed container for disposal.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
After cleanup, decontaminate the area with an appropriate solvent and then wash with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.
1. Solid Waste:
-
Collect excess solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed, and puncture-resistant container.
-
The label should include "Hazardous Waste," the chemical name, and the associated hazards.
2. Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
The container should be compatible with the solvent used.
-
The label should include "Hazardous Waste," the chemical name, the solvent, the approximate concentration, and the associated hazards.
3. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Collect the first rinse as hazardous waste. Subsequent rinses may be disposed of according to your institution's guidelines.
-
Deface the label on the empty container before disposal in the appropriate recycling or trash receptacle.
4. Waste Pickup:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Arrange for waste pickup through your institution's EHS department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
